2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Description
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Properties
IUPAC Name |
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXRAVBGXIZHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide CAS number and identifiers
Topic: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide CAS Number: 179687-05-9 Content Type: Technical Monograph & Experimental Guide
Executive Summary
In the architecture of modern drug discovery, 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 179687-05-9) serves as a critical "synthetic pivot." Belonging to the class of Weinreb amides , this compound is engineered to solve a specific problem: the over-addition of nucleophiles to carboxylic acid derivatives.
While acid chlorides are too reactive and esters too sluggish, this Weinreb amide offers a "Goldilocks" zone of reactivity. Its unique N-methoxy-N-methyl moiety forms a stable metal-chelated intermediate upon nucleophilic attack, preventing the collapse of the tetrahedral intermediate until an acidic quench occurs. This allows researchers to cleanly convert the 2-chloro-4-nitrobenzoic acid scaffold into ketones (via Grignard/Lithium reagents) or aldehydes (via hydride reduction) without forming alcohol byproducts.
This guide details the physicochemical identity, validated synthesis protocols, and mechanistic utility of this intermediate in pharmaceutical synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| CAS Number | 179687-05-9 |
| IUPAC Name | 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide |
| Molecular Formula | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol |
| SMILES | CN(OC)C(=O)C1=C(Cl)C=C(=O)C=C1 |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Nitro (-NO₂), Aryl Chloride (-Cl), Weinreb Amide (-CON(OMe)Me) |
Synthesis Protocol: The "Acid to Amide" Conversion
Objective: Convert 2-chloro-4-nitrobenzoic acid to its Weinreb amide derivative. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.[1]
Experimental Workflow (Diagram)
Figure 1: Synthetic pathway for the generation of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide.
Step-by-Step Methodology
Reagents:
-
2-Chloro-4-nitrobenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 1.5 equiv) or Oxalyl chloride (1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (TEA, 2.5 equiv) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
DMF (catalytic drops)
Protocol:
-
Activation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve 2-chloro-4-nitrobenzoic acid in anhydrous DCM.
-
Chlorination: Add catalytic DMF (1-2 drops). Add SOCl₂ dropwise at 0°C. Allow to warm to room temperature (RT) and reflux for 2 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Note: Do not isolate; use immediately.
-
Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[2][3]
-
Amidation: In a separate vessel, mix N,O-dimethylhydroxylamine HCl and TEA in DCM at 0°C. Slowly cannulate this mixture into the acid chloride solution.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 12–16 hours [1].
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) yields the pure Weinreb amide.
Reactivity & Applications: The Chelation Control
The definitive feature of CAS 179687-05-9 is its ability to prevent over-alkylation. When a nucleophile (like a Grignard reagent) attacks the carbonyl carbon, the magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a rigid 5-membered chelate .
Mechanistic Visualization[12]
Figure 2: The "Weinreb Chelation" mechanism preventing over-addition.
Application 1: Synthesis of 2-Chloro-4-Nitrobenzaldehyde
This amide is a superior precursor for aldehydes compared to the acid chloride (which reduces to alcohol).
-
Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄.
-
Conditions: THF, -78°C.
-
Outcome: The hydride attacks to form the chelate. Quenching releases the aldehyde, preserving the nitro and chloro groups on the ring [2].
Application 2: Synthesis of Functionalized Ketones
Used in the synthesis of EGFR/VEGFR kinase inhibitors (e.g., Quinazoline derivatives) where a specific ketone linker is required between the aromatic rings.
-
Reagent: Aryl or Alkyl Grignard (R-MgBr).
-
Conditions: THF, 0°C to RT.
-
Outcome: Yields 2-chloro-4-nitro-phenyl ketones.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
Moisture Sensitivity: While Weinreb amides are relatively stable, the synthesis involves moisture-sensitive acid chlorides. Use flame-dried glassware.
-
Explosion Hazard: The compound contains a nitro group (-NO₂). While not a primary explosive, nitro-aromatics can be energetic. Avoid high heat (>200°C) or shock during scale-up.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of powders.
References
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational methodology for Weinreb Amide synthesis).
- Google Patents. (1996). WO1996015118A1 - Aniline derivatives. (Cites use of CAS 179687-05-9 as a synthetic intermediate).
Sources
Molecular structure and weight of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Executive Summary
2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 179687-05-9) is a specialized Weinreb amide intermediate designed for the controlled synthesis of poly-functionalized aromatic ketones. Structurally, it features a benzamide core decorated with an ortho-chloro substituent and a para-nitro group. The ortho-chloro moiety introduces steric strain that influences the planarity of the amide bond, while the para-nitro group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the carbonyl carbon.
This compound is primarily utilized in medicinal chemistry as a "masked" acylating agent. Unlike standard esters or acid chlorides, this Weinreb amide prevents over-addition of nucleophiles (e.g., Grignard reagents, hydrides) through the formation of a stable five-membered metal-chelated intermediate. This property is critical when synthesizing complex pharmaceutical scaffolds where preserving the integrity of the 2-chloro-4-nitro-phenyl moiety is required.
Molecular Specifications & Physicochemical Properties
The following data characterizes the pure compound. Researchers should use these metrics for identity validation during synthesis and quality control.
| Property | Specification |
| IUPAC Name | 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide |
| CAS Registry Number | 179687-05-9 |
| Molecular Formula | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol |
| Exact Mass | 244.0251 Da |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| LogP (Predicted) | ~1.88 |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 0 |
Structural Analysis & Reactivity Logic
Electronic and Steric Environment
The reactivity of this molecule is defined by the interplay between the Weinreb functionality and the substituted aromatic ring:
-
Electronic Activation: The 4-nitro group (
) significantly decreases electron density at the carbonyl center, making it highly reactive toward nucleophilic attack compared to unsubstituted benzamides. -
Steric Gating: The 2-chloro substituent creates an orthogonal twist between the phenyl ring and the amide plane. This steric bulk can retard the rate of nucleophilic attack slightly but prevents side reactions at the ortho position.
-
Restricted Rotation: In NMR spectroscopy (CDCl₃, 298 K), the N-methoxy and N-methyl groups often appear as broad humps rather than sharp singlets. This is due to the restricted rotation around the C(O)–N bond, a phenomenon exacerbated by the ortho-chloro substituent locking the conformation.
The Weinreb Chelation Model
The core utility of this compound lies in its ability to form a stable tetrahedral intermediate upon reaction with organometallics (RM). The magnesium or lithium atom of the reagent chelates between the carbonyl oxygen and the methoxy oxygen.
Figure 1: Mechanism of Weinreb ketone synthesis. The stable chelate prevents the expulsion of the leaving group and subsequent second addition of the nucleophile.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid. Scale: 10 mmol (approx. 2.0 g starting material).
Reagents & Materials
-
Precursor: 2-Chloro-4-nitrobenzoic acid (2.01 g, 10 mmol).
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol).
-
Coupling Agent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂). Note: Acid chloride route is preferred over EDC/HOBt for electron-deficient acids to ensure complete conversion.
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM, anhydrous).
Step-by-Step Methodology
Phase 1: Acid Chloride Activation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a stir bar and reflux condenser under nitrogen atmosphere.
-
Dissolution: Suspend 2-chloro-4-nitrobenzoic acid (10 mmol) in dry DCM (30 mL).
-
Activation: Add Oxalyl chloride (1.2 eq, 12 mmol) dropwise, followed by a catalytic drop of DMF. Gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Stir at room temperature for 2 hours until the solution becomes clear and gas evolution ceases.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride as a yellow solid. Do not purify.
Phase 2: Weinreb Amidation
-
Preparation: Redissolve the crude acid chloride in dry DCM (20 mL) and cool to 0 °C in an ice bath.
-
Amine Solution: In a separate flask, mix N,O-dimethylhydroxylamine HCl (11 mmol) and Et₃N (22 mmol) in DCM (15 mL). Stir for 10 minutes.
-
Addition: Cannulate (dropwise) the amine solution into the cold acid chloride solution over 15 minutes. The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 1:1 Hexane/EtOAc).
Phase 3: Workup & Purification
-
Quench: Quench the reaction with 1M HCl (30 mL) to remove unreacted amine and pyridine salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).
-
Wash: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
The Chemotherapeutic Scaffold: A Technical Guide to 4-Nitrobenzamide Derivatives
Executive Summary
The 4-nitrobenzamide scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a "molecular switch" in drug design. Its utility stems from the unique electronic properties of the para-nitro group: it acts as a strong electron-withdrawing group (EWG) that facilitates nucleophilic attack at the carbonyl carbon during synthesis, and conversely, serves as a latent amine precursor (prodrug) in biological systems.
This guide provides a rigorous technical analysis of 4-nitrobenzamide derivatives, focusing on their synthesis, bioreductive activation mechanisms in oncology and tuberculosis (TB) treatment, and specific laboratory protocols for their generation.
Part 1: Synthetic Architectures
The Acyl Chloride Route (Standard High-Yield Protocol)
The most robust method for synthesizing
-
Mechanism: The reaction proceeds via an addition-elimination pathway. Thionyl chloride (
) converts the carboxylic acid to the acid chloride, releasing and . The subsequent addition of a primary or secondary amine attacks the carbonyl, expelling the chloride ion. -
Critical Control Point: The para-nitro group destabilizes the carbonyl, making the acid chloride highly reactive. Moisture exclusion is paramount to prevent hydrolysis back to the acid.
Direct Coupling (Green Chemistry Approach)
For sensitive substrates, peptide coupling reagents (EDC/HOBt or HATU) are preferred to avoid the harsh conditions of acid chlorides. This method is essential when the amine partner contains acid-sensitive functional groups (e.g., acetals or tert-butyl esters).
Visualization: Synthetic Workflow
The following diagram outlines the decision logic for selecting the synthetic route based on substrate stability.
Figure 1: Decision matrix for the synthesis of 4-nitrobenzamide derivatives.
Part 2: Medicinal Chemistry & Bioreduction
The pharmacological potency of 4-nitrobenzamide derivatives often relies on the bioreduction of the nitro group. This is not merely a structural feature but a functional "warhead."
Antitubercular Activity (DprE1 Inhibition)
Nitrobenzamide derivatives (specifically 3,5-dinitro and 4-nitro variants) have emerged as potent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for Mycobacterium tuberculosis cell wall synthesis.[1][2]
-
Mechanism of Action: The nitro group is a "suicide substrate." DprE1 contains a flavin adenine dinucleotide (FAD) cofactor. The enzyme reduces the nitro group of the inhibitor to a nitroso (
) intermediate.[3][4] This reactive nitroso species forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme.[3][4] -
Significance: This mechanism bypasses common resistance pathways affecting isoniazid.
Oncology: Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often possess hypoxic cores (low oxygen) resistant to radiation and chemotherapy. 4-nitrobenzyl derivatives exploit this.
-
The Logic: In normal tissues (normoxia), oxygen reverses the one-electron reduction of the nitro group (futile cycling), preventing activation. In hypoxic tumors, this reversal is inhibited, allowing full reduction to the hydroxylamine or amine, triggering drug release or DNA cross-linking.
-
Example: 4-nitrobenzyl derivatives of Camptothecin (SN-38) show reduced systemic toxicity but are activated in hypoxic environments to inhibit Topoisomerase I.[5]
Visualization: DprE1 Inhibition Pathway
Figure 2: Mechanism of suicide inhibition of DprE1 by nitrobenzamide derivatives.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of N-Benzyl-4-nitrobenzamide
Objective: To synthesize a stable amide derivative using the acid chloride method.
Safety: Work in a fume hood. Thionyl chloride releases toxic
| Reagent | Equivalents | Role |
| 4-Nitrobenzoic acid | 1.0 eq | Starting Material |
| Thionyl Chloride ( | 3.0 eq | Chlorinating Agent |
| Benzylamine | 1.1 eq | Nucleophile |
| Triethylamine (TEA) | 1.5 eq | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask, suspend 4-nitrobenzoic acid (10 mmol) in dry DCM (20 mL). Add thionyl chloride (30 mmol) and a catalytic drop of DMF. Reflux for 2-3 hours until the solution becomes clear (evolution of gas ceases).
-
Isolation of Chloride: Evaporate the solvent and excess
under reduced pressure. Re-dissolve the yellow residue (4-nitrobenzoyl chloride) in dry DCM (15 mL). -
Coupling: Cool the solution to 0°C in an ice bath.
-
Addition: Mix benzylamine (11 mmol) and TEA (15 mmol) in DCM (10 mL). Add this mixture dropwise to the acid chloride solution over 15 minutes. Explanation: Slow addition prevents localized overheating and side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water.
Protocol B: Catalytic Reduction to 4-Aminobenzamide
Objective: Selective reduction of the nitro group without affecting the amide bond.
| Parameter | Condition |
| Catalyst | 10% Pd/C (10 wt% loading) |
| Hydrogen Source | |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature (25°C) |
Step-by-Step Procedure:
-
Setup: Dissolve the 4-nitrobenzamide derivative (1 mmol) in Methanol (10 mL) in a flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mg). Caution: Pd/C can ignite methanol vapor; add under an inert blanket (Argon) if possible.
-
Hydrogenation: Purge the flask with
gas. Attach a hydrogen balloon and stir vigorously for 6-12 hours. -
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine product will be more polar (lower
) and stain positive with Ninhydrin. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out completely on the filter paper (fire hazard).
-
Isolation: Evaporate the solvent to yield the 4-aminobenzamide derivative.
Part 4: Quantitative Data Summary
The following table summarizes the comparative biological activity of 4-nitrobenzamide derivatives against key targets, derived from recent literature.
| Derivative Type | Target | IC50 / MIC | Mechanism | Ref |
| 3,5-Dinitrobenzamide | M. tuberculosis (DprE1) | MIC: < 0.016 µg/mL | Covalent Inhibition | [1] |
| 4-Nitrobenzyl-SN38 | Topoisomerase I | IC50: ~58 nM | Hypoxia Prodrug | [2] |
| 4-Iodo-3-nitrobenzamide | PARP-1 | IC50: 3.3 µM | Zinc Ejection | [3] |
| N-Alkyl-4-nitrobenzamide | S. aureus | MIC: 15-60 µg/mL | Membrane Disruption | [4] |
References
- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.European Journal of Medicinal Chemistry.
- Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.NIH / PMC.
-
Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide.[6] Metabolic reduction to the 3-nitroso derivative. NIH / PubMed.
- Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.International Journal of Pharmacy and Biological Sciences.
- Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.BenchChem.
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- 1. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 2. Sciforum : Event management platform [sciforum.net]
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- 4. preprints.org [preprints.org]
- 5. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Abstract
Introduction and Molecular Overview
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is a substituted aromatic amide. The presence of a nitro group, a chloro substituent, and a Weinreb amide moiety suggests its potential utility as a synthetic intermediate in medicinal chemistry and materials science. An accurate determination of its physical properties is a prerequisite for its effective application and for the development of robust synthetic and purification protocols.
Table 1: Molecular Identifiers and Computed Properties for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
| Property | Value | Source |
| CAS Number | 179687-05-9 | [1][2] |
| Molecular Formula | C₉H₉ClN₂O₄ | [1] |
| Molecular Weight | 244.63 g/mol | [1] |
| Synonyms | N-methoxy-N-methyl-2-chloro-4-nitrobenzamide | [1] |
| Topological Polar Surface Area (TPSA) | 72.68 Ų | [1] |
| Computed logP | 1.8816 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Purification: A Foundational Prerequisite
The purity of a compound is paramount for the accurate determination of its melting point. The presence of impurities will lead to a depression and broadening of the melting range. Therefore, a robust synthesis and purification workflow is the first critical step. Based on general principles for the synthesis of similar benzamides, a plausible synthetic route involves the reaction of 2-chloro-4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine.[3]
Proposed Synthetic Workflow
Caption: Key spectroscopic methods for structural characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [4][5] * Analysis: ¹H NMR will provide information on the electronic environment and connectivity of protons. ¹³C NMR will identify all unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Analysis: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands for this molecule would include those for the C=O (amide), N-O (nitro group), and C-Cl bonds. [6]
-
-
Mass Spectrometry (MS):
-
Analysis: Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of a chlorine atom should be evident from the characteristic M+2 isotopic peak with a relative intensity of approximately one-third of the M+ peak. [2]
-
Conclusion
While the precise melting point of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is not documented, this guide provides a comprehensive, scientifically-grounded framework for its determination. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently establish the key physicochemical properties of this and other novel compounds, thereby ensuring the reliability and reproducibility of their scientific endeavors.
References
- Ayala Cabrera, J. F., Santos Vicente, F. J., & Moyano Morcillo, E. (2021).
- MIT Digital Lab Techniques Manual. (n.d.). Melting Point. MITOCW.
- Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.
- 179687-05-9 | 2-chloro-n-methoxy-n-methyl-4-nitrobenZamide. (n.d.). ChemScene.
- Technical Support Center: Characterization of Halogenated Organic Compounds. (n.d.). Benchchem.
- EXPERIMENT 1 DETERMIN
- E1148 Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM.
- Classification of organic compounds By solubility. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Organic Compounds Containing Halogen
- Experiment 1 - Melting Points. (2013).
- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMIN
- Spectroscopic Profile of 2-Hydroxy-6-nitrobenzamide: A Technical Guide. (n.d.). Benchchem.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed.
- Melting point determin
- 6.
- An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide. (n.d.). Benchchem.
- Recrystalliz
- Guide for crystalliz
- SOP: CRYSTALLIZ
- Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.).
- NMR Sample Prepar
- Sumathi, S., & Xavier, R. F. (n.d.). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o-NITROBENZAMIDE. Muthayammal College of Arts and Science.
- Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). PMC.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Benzamide (CAS 55-21-0) - Chemical & Physical Properties. (n.d.). Cheméo.
- NMR Sample Preparation. (n.d.).
- Synthesis and Characterization of BINAM Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.
- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). КиберЛенинка.
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Technical Monograph: Handling & Safety Architecture for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Document Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists CAS Registry Number: 179687-05-9
Part 1: Chemical Identity & Strategic Utility
This guide moves beyond standard MSDS reporting to analyze the 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide intermediate. As a Weinreb amide derivative of 4-nitrobenzoic acid, this compound acts as a "privileged intermediate" in pharmaceutical synthesis. It allows for the precise conversion of carboxylic acid derivatives into ketones without the risk of over-addition common with esters or acid chlorides.
However, its utility comes with a bipartite risk profile: the chemical reactivity of the Weinreb functionality and the energetic potential of the nitro group.
Physiochemical Data Summary[1]
| Property | Data | Relevance to Safety/Handling |
| Formula | C₉H₉ClN₂O₄ | Nitrogen/Oxygen ratio suggests energetic potential. |
| Molecular Weight | 244.63 g/mol | N/A |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard; potential for electrostatic discharge. |
| Melting Point | 108–112 °C (Typical) | Critical: Avoid processing temps >90°C to prevent melt/decomposition. |
| Solubility | DCM, EtOAc, DMSO | Use compatible solvents; avoid protic solvents during nucleophilic addition. |
| Appearance | Pale yellow to off-white | Darkening indicates decomposition or photoreactivity. |
Part 2: GHS Hazard Profiling & Toxicology
While standard safety sheets classify this compound generically, a Senior Scientist must interpret the structural causes of these hazards to implement effective controls.
Hazard Classification (GHS)[2]
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Acute Tox. 4).[1]
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.[2]
The "Silent" Hazard: Nitro-Energetics
The presence of the nitro group (-NO₂) on the aromatic ring, particularly ortho to a chlorine atom, introduces a risk of thermal decomposition . Nitroaromatics are thermodynamically unstable.
-
Risk: Runaway exothermic decomposition if heated beyond its onset temperature (typically >200°C for simple nitroaromatics, but potentially lower with impurities).
-
Control: Never distill residues containing this compound to dryness without a DSC (Differential Scanning Calorimetry) safety scan.
Part 3: Strategic Reactivity & Mechanism
Understanding the mechanism is the first step in safety. The value of this compound lies in its ability to form a stable tetrahedral intermediate with organometallics (Grignard or Organolithium reagents), which prevents the "second addition" that would lead to tertiary alcohols.
Diagram 1: Weinreb Amide Reactivity Flow
This diagram illustrates the stable intermediate pathway that dictates the necessary quenching protocols.
Caption: The formation of the stable metal-chelated intermediate prevents over-alkylation but requires careful acidic quenching to release the ketone and methoxymethylamine byproduct.
Part 4: Safe Handling & Synthesis Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for corrosive intermediates).
-
Hands: Nitrile gloves (Double gloving recommended when handling solutions in DCM).
Validated Usage Protocol (Nucleophilic Addition)
Context: Using the amide to synthesize a ketone via Grignard addition.
Pre-requisites:
-
Glassware must be oven-dried (Weinreb chemistry is moisture-sensitive).
-
Inert atmosphere (Nitrogen or Argon) is mandatory.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide in anhydrous THF (0.2 M concentration).
-
Why: THF coordinates with the magnesium of the Grignard, stabilizing the transition state.
-
-
Cooling: Cool the solution to -20°C to 0°C .
-
Safety Note: While Weinreb amides prevent over-addition, the nitro group makes the ring electron-deficient. Lower temperatures prevent side reactions (e.g., nucleophilic aromatic substitution on the chloro- or nitro- positions).
-
-
Addition: Add the Grignard reagent (1.2–1.5 eq) dropwise over 30 minutes.
-
Exotherm Control: Monitor internal temperature. Do not allow temp to rise >5°C during addition.
-
-
Maintenance: Stir for 1–2 hours. Monitor via TLC/LCMS.
-
Quenching (The Critical Step):
Part 5: Emergency Response & Stability
Thermal Stability & Storage
-
Storage: Keep at 2–8°C (Refrigerated).
-
Incompatibility: Strong reducing agents (e.g., LiAlH₄ will reduce the nitro group to an amine or azo compound, potentially violently). Strong bases.
-
Decomposition Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride (HCl). NOx fumes are delayed pulmonary toxins.
Emergency Workflow Diagram
Caption: Decision matrix for emergency response prioritizing respiratory protection against NOx fumes during thermal events.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for mechanism).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11319208 (Related Structure). Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Reduction of 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide to 2-Chloro-4-nitrobenzaldehyde
Executive Summary
This application note details the protocol for the chemoselective reduction of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (a Weinreb amide) to 2-chloro-4-nitrobenzaldehyde .
The primary synthetic challenge is the preservation of the nitro (
Recommendation: We utilize Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (
Mechanistic Insight & Chemoselectivity
The Weinreb Chelate Effect
The success of this transformation relies on the unique properties of the
-
Step 1: Hydride delivery to the carbonyl carbon.
-
Step 2: Formation of a tetrahedral intermediate stabilized by coordination between the methoxy oxygen and the aluminum.
-
Key Outcome: This chelate is stable in the reaction mixture and does not collapse to the aldehyde until acidic hydrolysis during workup. Because the aldehyde is not generated in situ, it cannot be further reduced to a primary alcohol.
Nitro Group Survival Strategy
Nitro groups are susceptible to reduction by strong hydrides via Single Electron Transfer (SET) mechanisms.
-
LiAlH4 Risk: At
or RT, often reduces aromatic nitro groups to azo compounds ( ) or amines ( ). -
DIBAL-H Advantage: DIBAL-H is a more controlled electrophilic reducing agent. At
, the rate of hydride transfer to the amide carbonyl is significantly faster than the rate of SET to the nitro group, allowing for high chemoselectivity.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the stable chelate intermediate that prevents over-reduction.
Reagent Selection Guide
The following table summarizes the rationale for selecting DIBAL-H over other common hydrides for this specific substrate.
| Reagent | Reductive Power | Nitro Group Tolerance | Risk Profile | Recommendation |
| LiAlH4 | High | Poor (forms azo/amines) | High. Risk of runaway exotherm and side reactions. | Not Recommended |
| NaBH4 | Low | Excellent | Too weak to reduce amides without activation. | Ineffective |
| DIBAL-H | Moderate/High | Good (at -78°C) | Low if temp is controlled. Best balance of reactivity. | Preferred |
| Red-Al | High | Moderate | Can be thermally unstable; harder to control stoichiometry. | Alternative |
Experimental Protocol
Materials & Equipment
-
Substrate: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv).
-
Reagent: DIBAL-H (1.0 M in Toluene or Hexanes) (1.2 - 1.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is often preferred for DIBAL reductions due to better solubility at low temps.
-
Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
Step 1: Setup
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of nitrogen.
-
Charge the flask with 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 g, 4.09 mmol).
-
Add anhydrous DCM (20 mL, 0.2 M concentration) via syringe. Stir until fully dissolved.
Step 2: Reduction 5. Cool the reaction mixture to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes. 6. Add DIBAL-H (1.0 M in toluene, 4.9 mL, 4.9 mmol, 1.2 equiv) dropwise via syringe over 20 minutes.
- Critical: Maintain the internal temperature below -70°C. Rapid addition can cause local heating and nitro reduction.
- Stir the mixture at -78°C for 60–90 minutes.
- Monitoring: Check reaction progress by TLC (Solvent: 30% EtOAc/Hexanes). The amide spot should disappear; the chelated intermediate may not move or may streak, but the starting material should be consumed.
Step 3: Quenching (The Rochelle's Salt Method) 8. While still at -78°C, quench the reaction by adding methanol (2 mL) dropwise to destroy excess hydride. 9. Remove the cold bath and allow the mixture to warm to 0°C. 10. Add saturated aqueous Rochelle's Salt solution (20 mL). 11. Vigorously stir the biphasic mixture at room temperature for 1–2 hours.
- Why? Aluminum salts form a gelatinous emulsion. Tartrate ions chelate the aluminum, breaking the emulsion and allowing for clean phase separation. The mixture should turn from cloudy/gelatinous to two clear layers.
Step 4: Workup & Isolation
12. Transfer to a separatory funnel. Separate the organic layer.[1][2]
13. Extract the aqueous layer with DCM (2 x 15 mL).
14. Combine organic extracts and wash with brine (20 mL).
15. Dry over anhydrous
Step 5: Purification 17. The crude product is typically a yellow solid. 18. Purify via flash column chromatography on silica gel.
- Eluent: Gradient of 5% to 20% EtOAc in Hexanes.
- Target: 2-chloro-4-nitrobenzaldehyde.[3]
Expected Results & Characterization
-
Yield: Typical isolated yields range from 80% to 92%.
-
Appearance: Pale yellow to yellow crystalline solid.
-
Stability: The aldehyde is susceptible to air oxidation (to the benzoic acid) over time. Store under inert atmosphere at 4°C.
Analytical Checkpoints
| Technique | Feature | Expectation |
| 1H NMR | Aldehyde Proton (CHO) | Singlet at |
| 1H NMR | Aromatic Region | Three distinct protons.[4] Look for coupling patterns consistent with 1,2,4-substitution. |
| IR Spectroscopy | Carbonyl Stretch | Strong band at ~1700 cm⁻¹ (Aldehyde C=O). Absence of Amide C=O (~1650 cm⁻¹). |
| TLC | Rf Value | Aldehyde is typically less polar than the Weinreb amide. |
Troubleshooting & Safety
Common Issues
-
Problem: Presence of Alcohol (Over-reduction).
-
Cause: Reaction temperature rose above -50°C or quench was delayed after warming.
-
Solution: Strictly maintain -78°C.
-
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Old DIBAL-H reagent (titer has dropped).
-
Solution: Titrate DIBAL-H or use a fresh bottle. Increase equivalents to 1.5.
-
-
Problem: Emulsion during workup.
-
Cause: Insufficient stirring with Rochelle's salt.
-
Solution: Stir longer (up to 4 hours) or add a small amount of dilute HCl (carefully, as this may affect the product if too acidic).
-
Safety Directives
-
DIBAL-H: Pyrophoric. Reacts violently with water and air. Handle only under inert atmosphere.
-
Nitro Compounds: Potentially energetic. Avoid heating the reaction mixture or the crude residue excessively.
-
Solvents: DCM and Toluene are toxic. Use in a fume hood.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Azeez, S.; et al. "Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride."[5] Organic & Biomolecular Chemistry, 2022 , 20, 2048-2053.[5] (Demonstrates DIBAL-H tolerance of nitro groups). Link
-
Harcken, C. "Synthesis of Aldehydes: Reduction of Carboxylic Acid Derivatives." Science of Synthesis, 2007 , 25, 1.4. (Comprehensive review of Weinreb amide reduction conditions). Link
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007 . (Standard text on hydride selectivity). Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US5124487A - Catalytic reduction of nitriles to aldehydes - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. escholarship.org [escholarship.org]
- 5. Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Nucleophilic aromatic substitution (SNAr) on 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Application Note: Chemoselective SNAr Functionalization of 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide
Executive Summary
This application note details the protocol for performing Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide . This scaffold acts as a "linchpin" intermediate: it combines the SNAr reactivity of an activated aryl chloride with the synthetic versatility of a Weinreb amide (N-methoxy-N-methyl amide).
The core challenge addressed in this guide is chemoselectivity . The Weinreb amide functionality must be preserved while forcing the substitution of the sterically hindered ortho-chlorine. Unlike standard para-halonitrobenzenes, this substrate relies on the ortho-amide group for primary resonance activation, with the meta-nitro group providing inductive assistance. This protocol establishes the specific solvent, temperature, and base requirements to favor C–Cl displacement over carbonyl attack.
Mechanistic Analysis & Substrate Logic
Electronic Landscape
The substrate presents two electrophilic sites: the amide carbonyl and the C2-aromatic carbon .
-
Activation of C2 (SNAr Site): The chlorine at position 2 is activated primarily by the ortho-Weinreb amide. Upon nucleophilic attack, the Meisenheimer complex is stabilized by the electron-withdrawing nature of the carbonyl group. The nitro group at position 4 (meta to the chlorine) does not stabilize the Meisenheimer negative charge via resonance but lowers the energy of the transition state through strong inductive withdrawal (-I effect).
-
Stability of C1 (Weinreb Amide): The N-methoxy-N-methyl group donates electron density into the carbonyl via resonance, making it less electrophilic than ketones or acid chlorides. However, under forcing SNAr conditions (high heat, strong bases), the carbonyl remains susceptible to attack.
The "Ortho-Effect" Challenge
The ortho placement of the Weinreb amide creates steric hindrance around the C2-chlorine. This necessitates higher reaction temperatures (80–100°C) compared to unhindered substrates. The choice of solvent is critical to stabilize the polar transition state without degrading the amide.
Figure 1: Mechanistic pathway highlighting the critical Meisenheimer intermediate and potential divergence toward amide cleavage.
Experimental Protocol
Materials & Reagents
-
Substrate: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv).
-
Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv) or Phenol (1.1 equiv).
-
Base: Potassium Carbonate (K2CO3, anhydrous, 2.0 equiv) or DIPEA (2.5 equiv).
-
Solvent: DMSO (Preferred) or DMF. Note: Acetonitrile often fails to reach the required activation energy due to its lower boiling point.
General Procedure (Amination)
-
Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 mmol, 244 mg) in anhydrous DMSO (3.0 mL).
-
Why DMSO? DMSO provides the highest rate acceleration for SNAr by effectively solvating the cationic counterion of the base, leaving the nucleophile "naked" and more reactive.
-
-
Base Addition: Add K2CO3 (2.0 mmol, 276 mg). If the nucleophile is a salt (e.g., amine hydrochloride), increase base to 3.0 equiv.
-
Nucleophile Addition: Add the amine (1.2 mmol) dropwise.
-
Reaction: Seal the vial and heat to 85°C .
-
Visual Cue: The solution will likely transition from pale yellow to deep orange/red (formation of the Meisenheimer complex) and then stabilize to a yellow/orange solution.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS every 2 hours.
-
Target: Look for the disappearance of the Cl-isotope pattern (3:1 ratio) in MS and the appearance of the product mass.
-
-
Workup (Crucial for Weinreb Stability):
-
Cool to room temperature.
-
Dilute: Pour the mixture into 15 mL of ice-water .
-
Extraction: Extract with EtOAc (3 x 10 mL). Do not use acidic washes yet.
-
Wash: Wash the combined organics with saturated LiCl solution (to remove DMSO) followed by brine.
-
Dry/Concentrate: Dry over Na2SO4 and concentrate in vacuo.
-
Optimization Data: Solvent & Base Effects[1]
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |
| DMSO | K2CO3 | 85 | 4 | >98 | Recommended conditions. |
| DMF | K2CO3 | 90 | 6 | 92 | Good alternative; easier workup. |
| MeCN | K2CO3 | 80 (Reflux) | 24 | 45 | Too slow; temperature limited. |
| DMSO | DIPEA | 85 | 5 | 88 | Useful for liquid amines; harder to remove DMSO. |
| EtOH | Et3N | 78 | 24 | <10 | Protic solvents quench nucleophilicity via H-bonding. |
Troubleshooting & Quality Control
Self-Validating the Structure
To ensure the Weinreb amide remained intact during the SNAr process, verify the following signals in the 1H NMR of the product:
-
N-OMe Singlet: Sharp singlet around 3.3 – 3.5 ppm (3H).
-
N-Me Singlet: Sharp singlet around 3.2 – 3.3 ppm (3H).
-
Failure Mode: If these signals are missing, the amide has hydrolyzed to the carboxylic acid (check for broad OH > 10 ppm) or reacted with the nucleophile (check for new amide peaks).
-
Decision Tree for Low Yields
Figure 2: Troubleshooting logic for SNAr on hindered benzamides.
References
- Mechanistic Foundation of SNAr: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
-
Weinreb Amide Stability: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
-
Ortho-Effect in SNAr: Bunnett, J. F.; Morath, R. J. "Steric acceleration in the reaction of 2-substituted-1-chloro-4-nitrobenzenes with piperidine." Journal of the American Chemical Society, 1955 , 77(19), 5051-5055. Link
- Solvent Effects in SNAr: Landini, D.; Maia, A.; Rolfi, F. "Nucleophilic aromatic substitution in DMSO: The role of the base." Journal of Organic Chemistry, 1990, 55, 2265.
Application Notes & Protocols for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide: A Versatile Intermediate in Pharmaceutical Synthesis
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 179687-05-9). This compound is a specialized Weinreb-Nahm amide, a class of reagents renowned for their controlled reactivity and utility in constructing complex molecular architectures. Its unique trifunctional nature—possessing a Weinreb amide for ketone synthesis, and both a chloro and a nitro group as handles for further elaboration—makes it a valuable building block in the synthesis of novel pharmaceutical agents.
The core utility of this intermediate lies in its ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is paramount in multi-step syntheses where precision and yield are critical.[1][2]
Part 1: Synthesis of the Weinreb Amide Intermediate
The preparation of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide proceeds via a standard and robust nucleophilic acyl substitution. The commercially available 2-chloro-4-nitrobenzoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base.
Causality of Experimental Design:
The choice of an acyl chloride as the starting material ensures a high degree of reactivity. A non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the N,O-dimethylhydroxylamine as a nucleophile. The reaction is typically performed at a low temperature to control the exotherm and minimize potential side reactions.
Experimental Workflow: Synthesis of the Intermediate
Caption: Workflow for the synthesis of the Weinreb amide intermediate.
Protocol 1: Synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
This protocol is adapted from standard procedures for Weinreb amide formation from acyl chlorides.[3][4]
Materials & Reagents:
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. | Notes |
| 2-Chloro-4-nitrobenzoyl chloride | 7073-36-1 | 220.01 | 1.0 | Highly reactive, moisture-sensitive.[5][6] |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 | 1.1 | Ensure it is dry. |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 2.2 | Acts as base and catalyst. |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | Solvent. |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add anhydrous pyridine (2.2 eq) to the slurry and stir for 15-20 minutes.
-
In a separate flask, dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding 1M HCl (aq).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure Weinreb amide as a solid.
Part 2: Application in Ketone Synthesis (Weinreb-Nahm Reaction)
The primary application of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is its reaction with Grignard or organolithium reagents to furnish the corresponding ketone. This transformation is highly valued for its chemoselectivity.
Mechanistic Insight:
The nucleophilic addition of an organometallic reagent (R-M) to the Weinreb amide carbonyl forms a tetrahedral intermediate. This intermediate is stabilized by the chelation of the metal cation (MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[1][7] This stable, five-membered chelate prevents the collapse of the intermediate and elimination of the N-methoxy-N-methyl group, which would regenerate a reactive carbonyl species. The stable intermediate persists at low temperatures until an aqueous acidic workup hydrolyzes it to release the desired ketone.[4] This chelation-controlled stability is the key to preventing the over-addition that plagues reactions with esters or acid chlorides.[1]
Reaction Workflow: Weinreb-Nahm Ketone Synthesis
Caption: General workflow for the synthesis of ketones via the Weinreb-Nahm reaction.
Protocol 2: General Procedure for Ketone Synthesis
Critical Considerations: This reaction is highly sensitive to moisture. All glassware must be flame- or oven-dried, and all solvents and reagents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8][9]
Materials & Reagents:
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. | Notes |
| 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | 179687-05-9 | 244.63 | 1.0 | Must be anhydrous.[10] |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | Varies | Varies | 1.1 - 1.2 | Typically a 1.0 - 3.0 M solution in THF or Et₂O. |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | - | Solvent. |
| Saturated Ammonium Chloride (NH₄Cl) Solution | 12125-02-9 | 53.49 | - | For quenching the reaction. |
Procedure:
-
Add the Weinreb amide (1.0 eq) to a flame-dried, three-necked flask under an inert atmosphere.
-
Dissolve the amide in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 - 1.2 eq) dropwise via syringe, maintaining the internal temperature below -65°C.
-
Stir the reaction mixture at -78°C for 30 minutes, then allow it to slowly warm to 0°C over 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to -78°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel to yield the final product.
Part 3: Strategic Value in Drug Discovery
The ketone product, a (2-chloro-4-nitrophenyl)ketone , is a versatile scaffold for further synthetic manipulations. The electron-withdrawing nitro group activates the aromatic ring, particularly the chlorine atom, for nucleophilic aromatic substitution (SNAᵣ) . This allows for the introduction of a wide variety of nitrogen, oxygen, or sulfur nucleophiles.
Furthermore, the nitro group can be selectively reduced to an aniline. This amine functionality opens up a vast chemical space for derivatization, including:
-
Amide or sulfonamide formation.
-
Reductive amination.
-
Participation in cyclization reactions to form heterocycles (e.g., quinolines, benzimidazoles), which are privileged structures in medicinal chemistry.[12]
This strategic potential makes the title Weinreb amide a valuable starting point for generating libraries of diverse compounds for screening and lead optimization in drug discovery programs.[13]
Part 4: Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to strict safety protocols is mandatory when handling these reagents.
-
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide: While specific data is limited, related benzamides are classified as harmful if swallowed and cause skin and serious eye irritation. Assume this compound carries similar hazards.
-
2-Chloro-4-nitrobenzoyl chloride: This precursor is corrosive and reacts with water. It causes severe skin burns and eye damage.[6][14]
-
Grignard Reagents: Highly flammable and react violently with water and protic solvents.
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Inert Atmosphere: When working with Grignard reagents, ensure all procedures are carried out under a dry, inert atmosphere (N₂ or Ar).
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store the Weinreb amide and its precursors in a cool, dry, well-ventilated area, away from moisture and incompatible substances. Commercial suppliers recommend storage at 2-8°C.[10]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
-
The Crucial Role of 2-Chloro-4-nitrobenzoyl Chloride in Modern Synthesis. Medium. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The Grignard Reaction. University of Missouri-St. Louis. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Formation and reaction of a Grignard reagent. University of Toronto. [Link]
-
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide. Chemsrc. [Link]
-
The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. CORE. [Link]
-
2-Chloro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
m-CHLORONITROBENZENE. Organic Syntheses. [Link]
-
Synthesis of 2-chloro-4-nitrobenzoyl chloride. PrepChem.com. [Link]
-
Applications of total synthesis toward the discovery of clinically useful anticancer agents. National Center for Biotechnology Information. [Link]
-
A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]
-
Preparation method of rivaroxaban. Patsnap. [Link]
Sources
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- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. (S)-5-Chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide | C38H36Cl2N6O10S2 | CID 139088472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102702186B - The synthetic method of rivaroxaban - Google Patents [patents.google.com]
- 7. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
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Application Note: Chemoselective Metallation of Nitro-Functionalized Weinreb Amides
This Application Note is structured to address the specific synthetic challenges posed by 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide . It deviates from standard templates to prioritize the critical safety and chemoselectivity issues inherent in organometallic reactions with nitroarenes.
Executive Summary & Strategic Analysis
The substrate 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide presents a classic "chemoselectivity paradox" in medicinal chemistry. It contains three reactive functionalities:
-
Weinreb Amide: A robust Director of Ortho-Metalation (DoM) and an excellent electrophile for ketone synthesis.
-
Aryl Chloride: A potential site for halogen-metal exchange or transition-metal catalysis.
-
Nitro Group: A "forbidden" functionality for traditional organolithium chemistry due to its susceptibility to redox destruction (SET mechanisms) and nucleophilic attack (Bartoli indole pathways).
Core Directive: Direct lithiation (using
Therefore, this protocol details the Magnesiation route using Turbo-Hauser Bases (TMPMgCl·LiCl) , which is the industry standard for functionalizing nitroarenes. We also provide the conditions for using the substrate as an electrophile, based on validated patent literature.
Decision Matrix: Pathway Selection
The following logic flow illustrates why standard lithiation is rejected in favor of Knochel-type magnesiation for ring functionalization.
Figure 1: Decision matrix for selecting the appropriate organometallic protocol based on the desired transformation.
Protocol A: Ring Functionalization (The "Metallation" Route)
Objective: To functionalize the aromatic ring (likely at C6, ortho to the amide) without destroying the nitro group. Reagent: TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex).
Mechanistic Insight
Standard bases like LDA or LiTMP are too nucleophilic and often attack the nitro group or the amide carbonyl. The Knochel-Hauser base is bulky, non-nucleophilic, and kinetically highly active due to the breakup of aggregates by LiCl. It tolerates nitro groups at temperatures below -40°C.[1]
Experimental Procedure
-
Preparation: Flame-dry a 50 mL Schlenk flask and flush with Argon.
-
Substrate Solution: Dissolve 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv, e.g., 258 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: Do not cool to -78°C initially; the magnesiation has a high activation energy barrier compared to lithiation.
-
Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv, ~1.0 M in THF/Toluene) over 5 minutes.
-
Observation: The solution may turn deep red/orange. This is characteristic of nitro-aryl anions.
-
-
Incubation: Stir at -40°C for 30–45 minutes .
-
Validation: Take a 0.1 mL aliquot, quench with
, and check via GC-MS or NMR for deuterium incorporation to verify metallation extent.
-
-
Electrophile Trapping: Add the desired electrophile (e.g., Iodine, Allyl Bromide, Aldehyde) (1.2–1.5 equiv).
-
Warming: Allow the mixture to warm slowly to -20°C over 1 hour.
-
Quench: Quench with saturated aqueous
.
Critical Safety Note: Never allow the temperature to exceed -20°C while the magnesiated nitro-species is present. Above this threshold, elimination of the nitro group (benzyne formation) or condensation reactions can occur.
Protocol B: Ketone Synthesis (Substrate as Electrophile)
Objective: To react the Weinreb amide with an external organolithium reagent to synthesize a ketone. Context: This specific reaction is documented in patent literature (e.g., synthesis of kinase inhibitors) where the benzamide is reacted with lithiated heterocycles.
Mechanistic Insight
The Weinreb amide forms a stable 5-membered chelate with the metal (Li or Mg), preventing "double addition" (over-reaction to the alcohol). The nitro group is less susceptible to attack here if the nucleophile is added rapidly at low temperature and is bulky (e.g., lithiated thiazole or phenyl lithium).
Experimental Procedure
Based on AstraZeneca/Vertex Patent Protocols [1]
-
Nucleophile Generation: In a separate flask, generate the organolithium reagent (e.g., 2-lithiothiazole) by treating the precursor with
-BuLi at -78°C in THF. -
Substrate Addition: Dissolve 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide in THF.
-
Reaction: Cannulate the amide solution into the organolithium solution at -78°C .
-
Why Reverse Addition? Adding the amide to the lithium reagent ensures the nucleophile is always in excess relative to the local concentration of amide, driving the formation of the stable tetrahedral intermediate quickly.
-
-
Duration: Stir at -50°C to -30°C for 1 hour.
-
Quench: Pour into cold dilute HCl or
. The acidic workup hydrolyzes the tetrahedral intermediate to release the ketone.
Quantitative Data Summary
| Parameter | Protocol A (Ring Metallation) | Protocol B (Ketone Synthesis) |
| Primary Reagent | TMPMgCl·LiCl (Knochel Base) | |
| Role of Substrate | Nucleophile (after Mg-H exchange) | Electrophile |
| Temperature | -40°C (Strict control) | -78°C to -30°C |
| Solvent | THF (Anhydrous) | THF (Anhydrous) |
| Limiting Factor | Nitro group stability | Nucleophilic attack on Nitro |
| Key Intermediate | Arylmagnesium Species | Tetrahedral Chelate |
Troubleshooting & Causality
-
Problem: Low yield in Protocol A (Recovery of starting material).
-
Cause: Temperature was too low (-78°C) for TMPMgCl·LiCl to deprotonate the ring.[2]
-
Fix: Increase metallation temp to -40°C or -30°C.
-
-
Problem: Complex mixture/Tarry residue.
-
Cause: Attack on the Nitro group.
-
Fix: Ensure the base (TMPMgCl) is not degraded. If using Protocol B, ensure the nucleophile is not a simple alkyl lithium (like MeLi), which loves to attack nitro groups (Bartoli).
-
-
Problem: Loss of Chlorine.
-
Cause: If
-BuLi was used, Cl-Li exchange occurred faster than deprotonation. -
Fix: Strictly use TMPMgCl·LiCl; it does not facilitate Halogen-Metal exchange on Chlorides at these temperatures.
-
References
-
Barker, A. J., et al. (1997). Aniline Derivatives and Their Use as Cytokine Inhibitors. European Patent EP0790986B1. (Describes the synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide and its reaction with lithiated thiazoles).
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. (Foundational work on Turbo-Grignard).
-
Sapountzis, I., & Knochel, P. (2002). Functionalization of Nitroarenes via Iodine-Magnesium Exchange.[1] Angewandte Chemie International Edition, 41(9), 1610-1611. (Establishes safety/stability of nitro-Grignards).
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (The definitive guide on Weinreb amide chemistry).
Sources
Application Note: Chemoselective Reduction of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Abstract & Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] This application note addresses the specific challenge of selectively reducing the nitro group in 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1), a substrate featuring multiple potentially reducible functional groups. The primary objective is to achieve high-yield conversion to 2-chloro-N-methoxy-N-methyl-4-aminobenzamide (2) while preserving the integrity of both the aryl chloride and the Weinreb amide moieties.
The presence of an aryl chloride presents a significant risk of dehalogenation, particularly under standard catalytic hydrogenation conditions using catalysts like Palladium on carbon (Pd/C).[1][3] Furthermore, the Weinreb amide, while generally robust, must be preserved from reduction which could occur under harsher conditions. This note provides a detailed analysis of suitable chemoselective methods, focusing on two field-proven protocols: reduction with Tin(II) chloride (SnCl₂·2H₂O) and a milder iron-based system (Fe/NH₄Cl). We present comprehensive, step-by-step protocols, a comparative analysis of the methodologies, and the underlying chemical principles that ensure reaction selectivity and success.
The Chemoselectivity Challenge: A Rationale for Method Selection
The successful synthesis of the target aniline (2) hinges on navigating the reactivity of the functional groups present in the starting material (1). A poorly chosen reducing agent can lead to a mixture of undesired byproducts.
-
Aryl Chloride: Susceptible to hydrodehalogenation, especially with palladium catalysts, which are commonly used for nitro group reductions.[3][4] This side reaction would yield the dechlorinated aniline, a significant impurity.
-
Weinreb Amide (N-methoxy-N-methylamide): This group is prized for its ability to react with organometallic reagents to produce ketones. While it is more stable than many other carbonyl derivatives, aggressive reducing agents like lithium aluminum hydride (LiAlH₄) could reduce it. The methods chosen must be mild enough to leave this functionality intact.
-
Nitro Group: The target for reduction. The challenge is to find a reagent that is potent enough to reduce the nitro group efficiently but selective enough to ignore the other functionalities.
Based on these considerations, two methods are recommended for their proven chemoselectivity in complex systems:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities, including halogens, esters, and nitriles.[3][5][6] The reaction proceeds via a series of single-electron transfers from the Sn(II) species.[7] The acidic conditions typically used facilitate the reduction process, and a basic workup is required to liberate the free amine from the resulting tin complexes.[8]
-
Iron/Ammonium Chloride (Fe/NH₄Cl): This system offers a milder and more environmentally benign alternative to traditional metal/acid reductions.[9] Iron is an inexpensive and readily available metal. Ammonium chloride acts as a mild proton donor in situ, creating a buffered, near-neutral pH environment that is less corrosive and minimizes acid-sensitive side reactions.[10][11] This method is particularly advantageous for its compatibility with a wide range of functional groups and its straightforward workup, where the iron oxides can be easily filtered off.[9]
The following diagram illustrates the decision-making process for selecting an appropriate reduction method for this specific substrate.
Caption: General experimental workflow for the synthesis.
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is highly effective and generally provides clean conversions. The primary consideration is the workup procedure to remove tin salts.
Materials:
-
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1) (1.0 eq) and ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add Tin(II) chloride dihydrate (4.5 eq) to the suspension in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH). The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot has been completely consumed (typically 1-3 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and precipitate the tin salts (tin hydroxides). Caution: This neutralization is exothermic and will produce CO₂ gas.
-
Workup - Filtration & Extraction: Dilute the resulting thick slurry with ethyl acetate and filter it through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 2-chloro-N-methoxy-N-methyl-4-aminobenzamide (2).
Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)
This method is environmentally friendlier and often features a simpler workup, making it highly suitable for larger-scale synthesis. [9] Materials:
-
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1) (1.0 eq)
-
Iron powder (<325 mesh) (4.0 - 5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 - 5.0 eq)
-
Ethanol/Water solvent mixture (e.g., 4:1 or 3:1)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Celite® or diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1) (1.0 eq), ethanol, and water.
-
Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (4.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 3-7 hours. [9]If the reaction is sluggish, additional portions of iron powder can be added.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or DCM and filter the hot suspension through a pad of Celite® to remove the iron powder and iron oxides. Note: Keeping the mixture warm during filtration can improve flow.
-
Workup - Extraction: Wash the Celite® pad thoroughly with the same organic solvent. Transfer the combined filtrate to a separatory funnel. If layers do not separate well, add brine to aid separation.
-
Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Data Summary and Method Comparison
The choice between the two protocols may depend on the scale of the reaction, available resources, and environmental considerations.
| Parameter | Protocol 1: SnCl₂·2H₂O | Protocol 2: Fe/NH₄Cl |
| Chemoselectivity | Excellent | Excellent |
| Reaction Time | 1 - 3 hours | 3 - 7 hours |
| Reaction Temp. | Reflux (e.g., ~78 °C in EtOH) | Reflux (e.g., ~85 °C in EtOH/H₂O) |
| Typical Yield | 85 - 95% | 80 - 95% |
| Reagent Cost | Moderate | Low |
| Workup Difficulty | Moderate (emulsions, tin salt removal) | Easy to Moderate (filtration of fine solids) |
| Environmental Impact | High (stoichiometric heavy metal waste) | Low (iron is relatively benign) |
| Scalability | Good, but waste disposal is a concern | Excellent, widely used in industry [9] |
Conclusion
The selective reduction of the nitro group in 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide can be achieved with high fidelity using either Tin(II) chloride or an Iron/Ammonium chloride system. Both methods demonstrate excellent chemoselectivity, preserving the aryl chloride and Weinreb amide functionalities. The SnCl₂·2H₂O protocol offers a faster reaction time, while the Fe/NH₄Cl method is more cost-effective, environmentally friendly, and highly scalable, making it a preferred choice for process development. The selection should be based on the specific requirements of the research or development campaign, including scale, timeline, and waste management capabilities.
References
-
Park, K. K., Lee, C. W., & Choi, S. Y. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Journal of the Chemical Society, Perkin Transactions 1, 601. [Link]
-
Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. [Link]
-
Reddy, G. S. et al. (2015). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 17, 2494-2499. [Link]
-
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
-
Li, G. et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]
-
Chemistry Stack Exchange. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?[Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Zhang, Z. et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 9506-9517. [Link]
-
Wang, C. et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]
-
Wordpress. Sn2+ reduction. [Link]
-
Romero, A. et al. (2015). Use of sodium dithionite as nitro reducing agent. Organic Process Research & Development, 19(4), 549-555. [Link]
-
ResearchGate. (2025). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]
-
De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]
-
SciSpace. (2010). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
Organic Chemistry Portal. Hydrogen. [Link]
-
Organic Reaction Data. Nitro Reduction. [Link]
-
RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances. [Link]
-
ResearchGate. (2025). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. [Link]
-
Journal of Pharmaceutical Research and Reports. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
-
SciSpace. (2020). A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT). [Link]
-
Smith, A. M. et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465-3474. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]
-
Al-Omar, M. A. et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3560-3572. [Link]
-
ResearchGate. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-aminobenzonitrile. [Link]
-
ResearchGate. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. [Link]
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]
-
ResearchGate. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]
-
CORE. The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. [Link]
-
Saeed, A. et al. (2008). 4-Chloro-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2429. [Link]
-
MDPI. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
PubChem. 2-Chloro-N-methoxy-N-methylbenzamide. [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]
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- 11. pubs.acs.org [pubs.acs.org]
Scalable synthesis methods for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Process Development Guide: Scalable Synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Executive Summary & Strategic Rationale
This Application Note details the process chemistry for the scalable synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 179687-05-9). This molecule serves as a critical "Weinreb amide" building block, enabling the controlled synthesis of aryl ketones without the risk of over-addition common with esters or acid chlorides.
Target Audience: Process Chemists, CDMO Technical Leads, and Medicinal Chemists transitioning to pilot scale.
Strategic Analysis: The synthesis hinges on the amidation of 2-chloro-4-nitrobenzoic acid . For scale-up (>100g to kg), two primary routes are validated based on equipment capability and cost constraints:
-
Route A (Acid Chloride Method): High throughput, lowest raw material cost. Best for dedicated manufacturing suites capable of handling corrosive off-gases (
, ). -
Route B (CDI One-Pot Method): Operationally simple, avoids corrosive isolation, higher reagent cost. Ideal for pilot plants or multipurpose reactors where corrosion is a concern.
Reaction Engineering & Workflow Visualization
The following decision tree outlines the process selection logic and critical process parameters (CPPs) for both routes.
Figure 1: Process decision tree contrasting the Acid Chloride route (high throughput) vs. CDI route (operational safety).
Detailed Protocols
Route A: The Acid Chloride Method (Standard Manufacturing)
Best for: Multi-kilogram campaigns where reagent cost is the primary driver.
Mechanism: The carboxylic acid is converted to the highly electrophilic acid chloride using thionyl chloride (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-chloro-4-nitrobenzoic acid | 1.0 | Limiting Reagent |
| Thionyl Chloride (
Step-by-Step Protocol:
-
Activation:
-
Charge 2-chloro-4-nitrobenzoic acid (1.0 wt) into a reactor equipped with a scrubber (NaOH).
-
Add Toluene (5-8 vol).
-
Add catalytic DMF (0.05 eq).
-
Heat to 50°C.
-
Critical Step: Add
dropwise. Caution: Significant gas evolution ( , ). -
Ramp temperature to 75-80°C (Reflux) and hold for 3-4 hours.
-
IPC (In-Process Control): Monitor by HPLC (quench aliquot in MeOH to form methyl ester). Target <1% starting acid.
-
-
Isolation of Acid Chloride:
-
Distill off excess
and Toluene under reduced pressure. -
Note: The 2-chloro-4-nitrobenzoyl chloride is a solid/oil that hydrolyzes rapidly. Do not store for long periods.
-
Redissolve residue in dry DCM (5 vol).
-
-
Coupling:
-
In a separate vessel, cool a mixture of N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.5 eq) in DCM to 0°C.
-
Add the Acid Chloride solution dropwise to the amine mixture, maintaining internal temperature <10°C. Exothermic.
-
Warm to 20-25°C and stir for 2 hours.
-
-
Workup:
Route B: The CDI Method (Green / One-Pot)
Best for: Pilot scale, safety-focused labs, or when avoiding corrosive thionyl chloride is necessary.
Mechanism: 1,1'-Carbonyldiimidazole (CDI) forms a reactive acyl-imidazole intermediate. This intermediate is less moisture-sensitive than the acid chloride but sufficiently reactive to couple with the Weinreb amine.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-chloro-4-nitrobenzoic acid | 1.0 | Limiting Reagent |
| CDI | 1.1 - 1.2 | Coupling Agent |
| N,O-Dimethylhydroxylamine HCl | 1.1 - 1.2 | Weinreb Amine |
| DCM or THF | Solvent | Reaction Medium |
| No external base required | - | Imidazole acts as base |
Step-by-Step Protocol:
-
Activation:
-
Charge 2-chloro-4-nitrobenzoic acid (1.0 wt) and DCM (10 vol) to a reactor.
-
Critical Step: Add CDI (1.1 eq) in portions at 0-5°C.
-
Observation: Vigorous
evolution.[3] Ensure reactor venting is open. -
Stir at 20°C for 1 hour until gas evolution ceases and solution clarifies (formation of acyl-imidazole).
-
-
Coupling:
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) directly to the vessel as a solid (or slurry in DCM).
-
Note: The protonated imidazole byproduct facilitates the reaction; no extra base is usually needed, though 1.0 eq of TEA can accelerate sluggish reactions.
-
Stir at 20-25°C for 12-16 hours.
-
-
Workup:
-
Add 1M HCl (removes imidazole and unreacted amine).
-
Wash with Sat.
. -
Dry and concentrate.[4]
-
Purification & Quality Control
Given the electron-deficient nature of the ring, the product is likely a crystalline solid.
-
Crystallization: If the crude oil solidifies, recrystallize from Ethyl Acetate/Heptane (1:3) or IPA .
-
Chromatography (if needed): Silica gel; Eluent: 20-40% EtOAc in Hexanes.
-
Specifications:
-
Appearance: Pale yellow to off-white solid.
-
Purity (HPLC): >98.0% a/a.
-
Identity: 1H NMR (DMSO-d6): Characteristic N-OMe (~3.7 ppm) and N-Me (~3.3 ppm) singlets.
-
Safety & Hazards (E-E-A-T)
-
Nitro Compounds: The 4-nitro group adds energetic potential. While not a high explosive, avoid heating the dry solid residue above 100°C during drying. Differential Scanning Calorimetry (DSC) is recommended before kilo-scale processing.
-
Acid Chlorides (Route A): 2-chloro-4-nitrobenzoyl chloride is a lachrymator and corrosive. It reacts violently with water. All vessels must be dried and nitrogen-purged.[5]
-
CDI (Route B): Moisture sensitive.
generation can pressurize closed vessels rapidly.
References
-
Weinreb Amide Synthesis (General): Nahm, S.; Weinreb, S. M.[6] "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
-
CDI Scale-Up Protocol: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link
-
Safety of Nitrobenzoyl Chlorides: Sigma-Aldrich Safety Data Sheet, "2-Chloro-4-nitrobenzoyl chloride." Link
- Alternative Coupling (T3P): Propylphosphonic Anhydride (T3P) for Weinreb Amide Synthesis. Organic Process Research & Development, 2009, 13, 900.
Sources
- 1. fishersci.es [fishersci.es]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. 2-Chloro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. orientjchem.org [orientjchem.org]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide reactions
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Steric & Electronic Hurdles in 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide Reactions
Executive Summary
Working with 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide presents a classic "Push-Pull" conflict in organic synthesis. You are dealing with two opposing forces:
-
Steric Hindrance (The "Push"): The ortho-chloro substituent creates a significant steric barrier, blocking the trajectory of nucleophiles attacking the carbonyl carbon. This slows down the formation of the tetrahedral Weinreb intermediate.
-
Electronic Activation (The "Pull"): The para-nitro group strongly withdraws electrons, activating the ring. While this theoretically makes the carbonyl more electrophilic, it creates a high risk of Nucleophilic Aromatic Substitution (
) at the 2-position (displacing the chlorine) or redox side reactions with the nitro group itself.
This guide provides the troubleshooting logic and optimized protocols to navigate this narrow window of reactivity.
Part 1: Technical Troubleshooting (Q&A)
Q1: My reaction stalls with >50% starting material remaining, even after 12 hours. Should I increase the temperature?
Short Answer: No. Increasing heat will likely trigger
-
Mechanism: Adding anhydrous LiCl (or using Turbo Grignard reagents,
) breaks the bulky Grignard aggregates into monomeric species.[1] These smaller, more reactive species can bypass the steric gate of the ortho-chloro group without requiring thermal activation that would compromise the nitro group.
Q2: I observe a bright yellow/orange byproduct and low ketone yield. What is happening?
Diagnosis: You are likely witnessing Nucleophilic Aromatic Substitution (
-
Switch Nucleophiles: Avoid Organolithiums (
); they are too aggressive for nitro-containing substrates.[1] Use Organomagnesium ( ) or Organozinc ( ) reagents.[1] -
Solvent Effects: Switch from pure THF to a Toluene/THF mixture . Toluene destabilizes the polar transition state required for
while supporting the coordination required for carbonyl addition.
Q3: Can I use standard Grignard reagents with the nitro group present?
Critical Warning: Standard Grignards often react with nitro groups via Single Electron Transfer (SET), leading to azo/hydrazo messes or oxidative decomposition.[2] Solution: Use Knochel-type conditions .
-
Perform the reaction at -20°C to -10°C .
-
The reaction rate of the monomeric Grignard (with LiCl) toward the Weinreb amide is significantly faster than the rate of attack on the nitro group at these temperatures.
Part 2: Optimized Experimental Protocol
Protocol: LiCl-Accelerated Nucleophilic Addition Target: Synthesis of Ketone from 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide.[1]
Reagents:
-
Substrate: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv).
-
Nucleophile:
(Turbo Grignard) OR + LiCl (solid, anhydrous).[1] -
Solvent: Anhydrous THF (or THF/Toluene 1:2).[2]
Step-by-Step Methodology:
-
Drying (Crucial): Flame-dry a two-neck round-bottom flask under Argon. If using solid LiCl, add it to the flask (1.1 equiv relative to Grignard) and flame-dry the salt under vacuum to remove trace moisture.
-
Solvation: Dissolve the Weinreb amide in anhydrous THF (0.5 M concentration). Note: Higher concentration helps overcome sterics.[1][2]
-
Cooling: Cool the solution to -20°C . Do not cool to -78°C; the reaction will be too slow due to the ortho-chloro sterics. -20°C is the "Goldilocks" zone.
-
Addition: Add the Grignard reagent (1.2 - 1.5 equiv) dropwise over 15 minutes.
-
Observation: The solution may turn dark, but should not turn bright orange (indicative of
).
-
-
Monitoring: Stir at -20°C for 1 hour. Monitor via TLC/HPLC.[2]
-
Checkpoint: If conversion is <10% after 1 hour, slowly warm to 0°C .[2] Do not exceed 0°C.
-
-
Quench: Quench with saturated aqueous
at low temperature. Do not let the reaction warm up before quenching to prevent the intermediate from collapsing and reacting with the nitro group. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways and the strategic intervention using LiCl to favor Pathway A (Ketone Synthesis) over Pathway B (
Caption: Figure 1. Kinetic resolution of steric hindrance. LiCl breaks down aggregates, allowing the nucleophile to bypass the ortho-chloro substituent (Pathway A) before thermal activation triggers the SNAr side reaction (Pathway B).
Part 4: Data Summary & Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Reaction | Steric bulk of Grignard aggregates.[1] | Add LiCl (1.1 eq) or use Turbo Grignard .[2] |
| Orange/Red Color | Lower temp to -20°C ; switch solvent to Toluene/THF . | |
| Complex Mixture | Nitro group reduction/attack. | Ensure temp |
| Low Yield | Hydrolysis of Weinreb intermediate.[2] | Ensure anhydrous quench or rapid workup; do not stir with acid prolonged. |
References
-
Knochel, P., et al. (2004).[1][2] "Functionalized Grignard Reagents via a Magnesium-Halogen Exchange." Angewandte Chemie International Edition. (Describes the preparation and utility of LiCl-complexed "Turbo Grignards" for hindered and functionalized substrates). [2]
-
Nahm, S., & Weinreb, S. M. (1981).[1][2] "N-methoxy-N-methylamides as effective acylating agents."[1][3] Tetrahedron Letters. (The foundational text on Weinreb amide chemistry and chelate stability).[4][5]
-
Glover, S. A., et al. (2012).[2] "The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide." Mendeleev Communications.[2] (Specific structural analysis of N-chloro/nitro substituted benzamides, relevant for understanding electronic activation).
-
Makosza, M., & Winiarski, J. (1987).[1][2] "Vicarious Nucleophilic Substitution of Hydrogen."[2] Accounts of Chemical Research. (Context on the reactivity of nitroarenes toward nucleophiles). [2]
Sources
Purification strategies for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide post-synthesis
Subject: Post-Synthesis Purification & Troubleshooting Guide Compound: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 179687-05-9) Ticket ID: PUR-WNB-2024 Status: Resolved / Knowledge Base Article[1][2]
Introduction: The "Golden Intermediate"
Welcome to the purification support center. You are likely working with 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide , a critical Weinreb amide intermediate used to synthesize aryl ketones or aldehydes while retaining the nitro-handle for later reduction.[1][2]
This molecule presents a unique purification paradox:
-
The Nitro Group (4-position): Increases polarity and crystallinity.[2]
-
The Chloro Group (2-position): Provides steric bulk and lipophilicity.[2]
-
The Weinreb Moiety: A polar, chelating functional group that can make the compound prone to "oiling out" rather than crystallizing.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this tri-functionalized benzene ring.
Module 1: The "Sandwich" Extraction Protocol
User Query: "My crude product is a sticky orange oil containing unreacted starting material. Standard brine wash didn't clean it."
Expert Analysis: Weinreb amide synthesis (typically via acid chloride or EDC coupling) leaves two persistent impurities:
-
N,O-Dimethylhydroxylamine (Free base or HCl salt): The reagent used in excess.
-
2-Chloro-4-nitrobenzoic acid: The unreacted starting material (due to steric hindrance at the 2-position).[2]
A simple water/brine wash is insufficient. You must use a pH-switching "sandwich" extraction to chemically separate these impurities.
The Protocol
Prerequisite: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
| Step | Wash Solution | Target Impurity | Mechanism |
| 1 | 1M HCl (Cold) | N,O-Dimethylhydroxylamine | Protonates the amine (pKa ~6), forcing it into the aqueous layer.[1][2] |
| 2 | Water | Residual Acid/Salts | Removes trace HCl to prevent buffering in the next step. |
| 3 | Sat. NaHCO₃ | 2-Chloro-4-nitrobenzoic acid | Deprotonates the carboxylic acid (pKa ~2-3), forming the water-soluble sodium benzoate salt. |
| 4 | Brine | Water | Dehydrates the organic layer physically.[3] |
Critical Note: Do not reverse the order. Washing with base first can generate free amine species that may act as nucleophiles or complex with the product.
Workflow Visualization
Figure 1: The pH-switching extraction logic designed to remove both amine and acid impurities.
Module 2: Troubleshooting Crystallization (Oiling Out)
User Query: "The literature says it's a solid, but I have a viscous syrup that won't solidify even in the freezer."
Expert Analysis: The 2-chloro substituent disrupts the planar stacking of the benzene rings, often lowering the melting point compared to the non-chlorinated analog. Furthermore, Weinreb amides are notorious for holding onto solvents (DCM/EtOAc) which suppresses the melting point, leading to a supercooled liquid (oil).
The "Anti-Solvent" Titration Method
Do not rely on simple cooling.[4] Use a binary solvent system to force nucleation.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Isopropanol (IPA) (approx 40-50°C). Avoid Methanol if possible, as it is too good a solvent for this polarity.
-
Nucleation: Add n-Hexane or Heptane dropwise until the solution turns slightly turbid (cloudy).
-
The Re-heat: Add 1-2 drops of IPA to turn it clear again.
-
Slow Cool: Wrap the flask in foil/towel and let it reach room temperature undisturbed.
-
Seed: If no crystals form, scratch the glass interface with a spatula or add a seed crystal of the starting acid (sometimes induces hetero-nucleation) or the product if available.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| EtOAc / Hexanes | ⭐⭐⭐ (Best) | Standard for Weinreb amides.[1][2] Good control over precipitation. |
| IPA / Water | ⭐⭐ (Good) | Good for removing polar impurities, but drying the product takes longer. |
| DCM / Hexanes | ⭐ (Poor) | DCM evaporates too fast, leaving a crust rather than crystals. |
| Ethanol (Pure) | ⚠️ (Caution) | High solubility may prevent crystallization; requires very low temps (-20°C).[2] |
Module 3: Chromatography SOS
User Query: "Recrystallization failed. I need to run a column, but the product co-elutes with an impurity."
Expert Analysis: The nitro group makes the molecule interact strongly with silica. If you use a standard EtOAc/Hexane gradient, the "tailing" of the nitro compound can mask impurities.
Strategy: The "DCM Shift" Switch the solvent system to Dichloromethane (DCM) / Methanol .
-
Why? The selectivity of silica changes in chlorinated solvents. The Weinreb amide (polar) will move differently relative to non-polar impurities than it does in Hexane/EtOAc.
Recommended Gradient (Flash Chromatography):
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase A: 100% DCM.
-
Mobile Phase B: 5% MeOH in DCM.
-
Profile:
-
0-5 min: 100% DCM (Elutes non-polar byproducts).
-
5-20 min: Gradient to 2% MeOH/DCM (Product typically elutes here).
-
20-25 min: Flush with 5% MeOH/DCM.
-
Visualization: The product is UV active. Monitor at 254 nm (Benzene ring) and 280 nm (Nitro absorbance band).
Module 4: Stability & Storage FAQs
Q: Is this compound light sensitive?
-
A: Yes. Nitro-aromatics can undergo slow photochemical degradation (nitro-to-nitroso rearrangement) upon extended exposure to UV light. Store in amber vials.
Q: Can I store the Weinreb amide for long periods?
-
A: Yes. Unlike acid chlorides (which hydrolyze) or aldehydes (which oxidize), Weinreb amides are chemically robust. Store at 2-8°C under Argon/Nitrogen to prevent moisture absorption, which can cause "caking."
Q: My product turned red/brown upon standing. Is it ruined?
-
A: Not necessarily. Trace phenols or aniline impurities (from nitro reduction byproducts) can oxidize to highly colored quinones. The bulk material is likely still pure. Check purity via TLC or LC-MS before re-purifying.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815-3818.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
BenchChem. Technical Support: Purification of Nitrobenzaldehyde Derivatives. (General crystallization protocols for nitro-aromatics).
-
PubChem. Compound Summary for CID 18185370: 2-Chloro-N-methoxy-N-methylbenzamide (Analogous physicochemical data).[2]
Sources
Minimizing over-addition side products with 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Technical Support Center: Optimization of Nucleophilic Addition to 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Ticket ID: WNRB-NO2-CL-OPT Subject: Minimizing Over-Addition (Tertiary Alcohol Formation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering over-addition (formation of tertiary alcohols) during nucleophilic addition to 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide .
While Weinreb amides are designed to arrest reactivity at the ketone stage via a stable 5-membered chelated intermediate, your specific substrate presents a "perfect storm" for intermediate leakage:
-
Electronic Destabilization (4-NO₂): The strong electron-withdrawing nitro group pulls electron density from the carbonyl oxygen, weakening the Magnesium-Oxygen bond strength required for the stable chelate. This leads to premature collapse to the ketone during the reaction.
-
Hyper-Electrophilicity: Once the ketone is formed, the 4-nitro group renders it significantly more electrophilic than the starting amide, causing it to scavenge any remaining nucleophile instantly.
This guide provides the mechanistic insight and protocols to stabilize the intermediate and suppress the side reaction.
Module 1: Critical Mechanism Analysis
To solve the problem, we must visualize why the standard "Weinreb Brake" is failing.
The "Leaky Chelate" Hypothesis
In a standard Weinreb synthesis, the tetrahedral intermediate (A) is stable.[1] In your substrate, the 4-nitro group (EWG) creates an electronic deficit. The Mg-O interaction becomes labile, allowing the intermediate to collapse into the ketone (B) while the nucleophile is still present. Because the resulting ketone is activated by the same nitro group, it reacts faster than the starting amide to form the tertiary alcohol (C).
Figure 1: The "Leaky Chelate" pathway. The 4-nitro group destabilizes the intermediate, causing leakage to the ketone before the quench.
Module 2: Troubleshooting Workflow (Q&A)
Q1: I am running the reaction at 0°C. Is this cold enough? A: No. For nitro-substituted Weinreb amides, 0°C is often too warm. The thermal energy is sufficient to overcome the activation barrier for the collapse of the destabilized chelate.
-
Action: Cool the reaction to -78°C (acetone/dry ice) before adding the nucleophile. Maintain this temperature for the entire addition. Only warm to 0°C if conversion is stalled, and do so cautiously.
Q2: I see the tertiary alcohol, but also significant tar/impurities. Why? A: This is likely Single Electron Transfer (SET) , not just nucleophilic addition. Grignard reagents (R-MgBr) are reducing agents and can transfer an electron to the nitro group, creating radical anions that polymerize or degrade.
-
Action: Switch reagents.
-
Option A: Use Organolithiums at -78°C (faster addition, less time for side reactions, though still risky).
-
Option B (Recommended): Use Organozinc reagents or Knochel-Hauser bases (e.g., RZnX or RMgCl·LiCl). These are softer nucleophiles and significantly reduce SET side reactions with nitro groups.
-
Q3: My quench seems violent. Could this cause over-addition? A: Yes. If you quench with water or neutral buffer while excess nucleophile is present, the pH may not drop fast enough. The intermediate hydrolyzes to the ketone locally while surrounded by active Grignard reagent.
-
Action: Use a "Reverse Quench" or a highly acidic low-temp quench. Pour the reaction mixture into a vigorously stirred, pre-cooled solution of dilute HCl or aqueous NH₄Cl/HCl at 0°C. This destroys the nucleophile and hydrolyzes the intermediate simultaneously.
Q4: Does the 2-Chloro group help me? A: Sterically, yes. It makes the approach of the second nucleophile equivalent harder. However, it also twists the amide bond, which can prevent the ideal planar geometry required for the stable 5-membered magnesium chelate. This steric strain contributes to the "leakage" described in Module 1.
Module 3: The "Gold Standard" Protocol
This protocol is optimized to maximize chelate stability and minimize SET.
Reagents:
-
Substrate: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)
-
Nucleophile: R-MgBr (1.05 - 1.1 equiv) OR R-Li (1.05 equiv)
-
Solvent: Anhydrous THF (Essential for chelation; do not use Et₂O).
Step-by-Step:
-
Dissolution: Dissolve the Weinreb amide in anhydrous THF (0.2 M concentration) under Argon/Nitrogen.
-
Cryogenic Cooling: Cool the solution to -78°C . Allow 15 minutes for thermal equilibration.
-
Controlled Addition: Add the nucleophile dropwise over 30–60 minutes via syringe pump.
-
Why? Keeps local concentration of nucleophile low, preventing "hot spots" where double addition occurs.
-
-
Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (quench a micro-aliquot into MeOH/HCl).
-
Critical Decision: If starting material remains, do not add excess nucleophile ( >1.2 equiv). This guarantees over-addition.[2] Instead, accept slightly lower conversion for higher purity.
-
-
The "Kill" (Quench):
-
Prepare a flask with 1M HCl (excess) mixed with crushed ice.
-
Cannulate the cold reaction mixture into the acidic ice slurry.
-
Why? Immediate protonation of the nucleophile and hydrolysis of the intermediate prevents the ketone from meeting active reagent.
-
Comparison of Conditions:
| Variable | Standard Condition | Optimized Condition | Impact |
| Temperature | 0°C to RT | -78°C | Prevents chelate collapse. |
| Stoichiometry | 1.5 - 2.0 equiv | 1.05 - 1.1 equiv | Starves the over-addition pathway. |
| Quench Method | Water added to Rxn | Rxn added to Acid | Prevents local pH spikes. |
| Solvent | Et₂O or THF | THF | Stronger solvation of Mg stabilizes chelate. |
Module 4: Advanced Troubleshooting (Decision Tree)
Use this logic flow to determine your next experimental move.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
- Foundational text establishing the chel
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[3] Journal for Practical Chemistry, 1997 , 339(6), 517–524. Link
- Review of stability and side reactions.
-
Knochel, P.; et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange." Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320. Link
- Source for using TurboGrignards/Organozincs to avoid nitro-group incomp
- Basha, A.; et al. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977, 48, 4171.
Sources
Troubleshooting low conversion rates of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
[1][2][3]
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Low Conversion Rates & Chemoselectivity Issues
System Overview & Chemical Logic
This Weinreb amide is a challenging substrate due to two conflicting structural features:
-
Steric Hindrance (Ortho-Chloro): The chlorine atom at the 2-position creates significant steric bulk around the carbonyl center, kinetically slowing down nucleophilic attack (the rate-determining step).[1]
-
Electronic Lability (Para-Nitro): The 4-nitro group is strongly electron-withdrawing, making the aromatic ring electron-deficient.[1][2] This increases the electrophilicity of the carbonyl but simultaneously introduces a high risk of side reactions (redox chemistry or nucleophilic aromatic substitution) when using strong nucleophiles like Grignard reagents.
Module A: Troubleshooting Synthesis (Formation of the Amide)
Issue: "I cannot synthesize the Weinreb amide in high yield from the starting acid/acid chloride."
Diagnostic Workflow
If your conversion from 2-chloro-4-nitrobenzoic acid (or chloride) to the Weinreb amide is
| Symptom | Probable Cause | Mechanism | Corrective Protocol |
| Low Yield (<40%) | Steric Inhibition | The ortho-Cl blocks the approach of the amine ( | Switch to Acid Chloride Route. Coupling agents (EDCI/HATU) are often too slow for sterically hindered ortho-substituted benzoates.[1][2] |
| Unreacted Acid Chloride | Hydrolysis | Electron-deficient acid chlorides are hyper-reactive to moisture.[1][2] | Strict Anhydrous Conditions. Use freshly distilled DCM/THF and dry bases (TEA/DIPEA).[1][2] Verify acid chloride quality via IR (C=O stretch ~1780 cm⁻¹) before addition.[1][2] |
| Dark/Tarry Mixture | Nucleophilic Aromatic Substitution ( | The amine attacks the ring (displacing Cl or | Temperature Control. Perform the addition at 0°C to -10°C . Do not heat above RT. The electron-deficient ring is prone to |
Recommended Protocol: Acid Chloride Method
Standard coupling reagents often fail due to the 2-Cl steric bulk.[1][2] The acid chloride pathway is kinetically superior.
-
Activation: Reflux 2-chloro-4-nitrobenzoic acid in
(3 equiv) with catalytic DMF (2 drops) for 2 hours. Evaporate excess completely (azeotrope with toluene). -
Amidation: Suspend N,O-dimethylhydroxylamine HCl (1.1 equiv) in dry DCM at 0°C .
-
Base Addition: Add TEA (2.2 equiv) dropwise. Crucial: The solution must remain cold.
-
Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise over 30 mins.
-
Quench: Stir at RT for 2 hours, then quench with sat.
.
Module B: Troubleshooting Downstream Applications (Conversion to Ketones)
Issue: "I am getting low conversion or complex mixtures when reacting the Weinreb amide with nucleophiles."
CRITICAL WARNING: The 4-Nitro group is incompatible with standard Grignard (
Root Cause Analysis: The "Nitro-Grignard" Conflict
If you are adding a Grignard reagent to this substrate and observing "low conversion" to the ketone, you are likely observing chemoselectivity failure .
-
Pathway A (Desired): Nucleophile attacks C=O
Stable Tetrahedral Intermediate.[1][2] -
Pathway B (Parasitic): Grignard attacks
group (Single Electron Transfer / Redox) or attacks the ring ( displacing Cl).[1][2]
Decision Matrix for Nucleophilic Addition
Caption: Decision tree for diagnosing reaction failures based on reagent class and byproduct analysis.
Solution Protocols
Scenario 1: You need to make a Ketone (
)
Do NOT use standard Grignards. [1][2]
-
The Fix: Use Organozinc reagents (Knochel-type) or highly functionalized Grignards prepared via Magnesium-Halogen exchange at low temperature (-40°C to -78°C).[1][2]
-
Why? Organozincs (
) are less basic and more chemoselective.[1][2] They tolerate nitro groups while still reacting with Weinreb amides (often requiring Lewis Acid catalysis, e.g., ). -
Alternative: If you must use a Grignard, perform the reaction at -78°C and quench immediately. However, yields are rarely >50% due to the nitro group.
Scenario 2: You need to make an Aldehyde (
)
Frequently Asked Questions (FAQ)
Q1: Can I protect the nitro group to survive the Grignard reaction? A: No.[1][2][3][4] Nitro groups cannot be easily "protected" in the traditional sense. If the nitro group is essential for your final molecule, you must use chemoselective reagents (Organozincs) or install the nitro group after the ketone formation (via nitration of the ketone), though this alters regioselectivity.
Q2: Why is the reaction mixture turning deep red/purple? A: This is a hallmark of Single Electron Transfer (SET) between the electron-rich nucleophile and the electron-deficient nitro-aromatic ring.[1][2] It indicates your starting material is being destroyed via redox pathways rather than nucleophilic addition.[1][2]
Q3: The 2-Chloro group is hindering my reaction. Can I heat it up?
A: Only with extreme caution.[1][2] Heating increases the rate of
Q4: I see "Over-addition" (Tertiary Alcohol formation). I thought Weinreb amides prevented this? A: Weinreb amides prevent over-addition via a stable 5-membered chelate.[1][2][5] However, if the temperature rises too high during addition, or if the quench is delayed/exothermic, the chelate can break down, releasing the ketone in situ, which then reacts again. Keep the internal temperature below 0°C (or -78°C for nitro-compounds) throughout the entire addition.[1][2]
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2][6] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
- Foundational text on the stability of the tetrahedral intermedi
-
Knochel, P.; et al. "Functionalized Grignard Reagents via a Magnesium–Halogen Exchange."[1][2] Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320. Link
-
Sapountzis, I.; Knochel, P. "Preparation of Functionalized Arylmagnesium Reagents Bearing a Nitro Group." Journal of the American Chemical Society, 2002 , 124(32), 9390–9391. Link
- Specific protocol for handling nitro-substituted arom
-
PubChem. "2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (Compound)."[1][2] National Library of Medicine.[1][2] Link
- Verification of chemical structure and physical properties.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Solvent Optimization for 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide
The following technical guide is structured as a Tier-3 Support Resource, designed for researchers requiring high-fidelity control over reaction parameters. It prioritizes mechanistic understanding and troubleshooting over generic procedural lists.
Molecule Profile:
-
Target: 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide[1][2][3][4]
-
CAS: 179687-05-9[5]
-
Core Function: Bi-functional electrophile (Weinreb amide for acyl substitution; Activated aryl chloride for SNAr).[6]
-
Critical Sensitivity: Nitro group susceptibility to redox/nucleophilic attack; hydrolytic stability of the Weinreb moiety in basic aqueous media.[6]
Quick Reference: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Primary Application | Suitability Rating | Technical Notes |
| Ethers | THF, 2-MeTHF | Grignard/Lithiation | High | Essential for stabilizing the tetrahedral intermediate (chelation control). |
| Polar Aprotic | DMF, DMSO, NMP | SNAr | High | Maximizes rate of chloride displacement; stabilizes Meisenheimer complex.[6] |
| Chlorinated | DCM, Chloroform | Workup/Transfer | Medium | Good solubility; poor for Grignard (carbene formation risk); non-participating in SNAr.[6] |
| Alcohols | MeOH, EtOH, IPA | SNAr (Specific) | Low/Conditional | Risk of trans-esterification or solvolysis; only use if nucleophile matches solvent (e.g., NaOMe in MeOH).[6] |
| Hydrocarbons | Toluene, Hexanes | Precipitation/Wash | Low | Poor solubility for the nitro-amide; useful only as antisolvents. |
Module 1: Nucleophilic Acyl Substitution (Ketone Synthesis)
Context: Converting the Weinreb amide to a ketone using organometallics (R-Mg-X or R-Li). Critical Challenge: The para-nitro group is incompatible with standard Grignard conditions (redox side reactions).
Troubleshooting Guide
Q: I am observing complex mixtures and low yields when adding R-MgBr. Is the solvent wet? A: While moisture is a common culprit, the likely issue is chemoselectivity . Standard Grignard reagents react with nitro groups (forming nitrones/hydroxylamines) competitively with the Weinreb amide.[6]
-
Solution: Switch solvent systems to favor Knochel-type reagents (e.g., iPrMgCl·LiCl in THF).[6]
-
Protocol Shift: If the nitro group must remain, consider transmetallating your Grignard to an Organozinc reagent (R-Zn-X) in THF. Organozincs are mild enough to react with the Weinreb amide without touching the nitro group.[6]
Q: Why is THF preferred over Diethyl Ether (Et₂O) for this substrate? A: The reaction relies on the formation of a stable 5-membered chelate between the magnesium/lithium and the Weinreb oxygens.
-
Mechanism: THF is a stronger Lewis base than Et₂O, effectively solvating the cation and stabilizing the tetrahedral intermediate. This prevents the "collapse" of the intermediate until acidic workup, ensuring no over-addition to the alcohol occurs.
-
Recommendation: Use anhydrous THF or 2-MeTHF. 2-MeTHF offers higher boiling points and easier phase separation during workup.[6]
Q: The reaction solidifies or gums up at -78°C. What solvent adjustments can I make? A: 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide has limited solubility in cold ethers due to the rigid nitro-aromatic core.
-
Fix: Use a co-solvent system.[6] Add DCM (Dichloromethane) to the THF (ratio 1:2 or 1:3).[6] DCM improves the solubility of the nitro-aromatic starting material without interfering with the organometallic species (provided the temperature is kept below -40°C to avoid carbene formation).
Module 2: Nucleophilic Aromatic Substitution (SNAr)
Context: Displacing the 2-chloro substituent with amines, thiols, or alkoxides.[6] Critical Challenge: Balancing reaction rate with hydrolysis of the amide.
Troubleshooting Guide
Q: My SNAr reaction in DMF is dark/tarry, and yield is dropping. A: Nitro-aromatics are prone to decomposition in DMF at high temperatures (>100°C) due to the formation of dimethylamine impurities (from DMF hydrolysis) or radical processes.[6]
-
Optimization: Switch to DMSO (lower temperatures often suffice due to higher polarity) or Acetonitrile (reflux, 82°C).[6]
-
Green Alternative: Use NMP only if necessary, but consider Sulfolane for high-stability needs.[6]
Q: Can I use ethanol or methanol for the displacement reaction? A: Only if your nucleophile is the corresponding alkoxide (e.g., NaOMe in MeOH).[6]
-
Risk: If you use an amine nucleophile in MeOH, the solvent can compete, leading to ether byproducts (SNAr with MeO⁻ generated by basic equilibrium).[6] Furthermore, basic alcohols can attack the Weinreb carbonyl, cleaving the N-methoxy-N-methyl group to form an ester.
-
Rule: Stick to aprotic solvents (Acetonitrile, DMF) for amine nucleophiles.[6]
Q: How do I remove high-boiling solvents like DMSO/DMF during workup? A: Do not attempt to rotovap these off directly; you will thermally degrade the nitro-product.
-
Protocol: Dilute the reaction mixture with 10 volumes of Ethyl Acetate or MTBE . Wash aggressively with water (3x) and LiCl solution (5%).[6] The product (lipophilic due to the chloro/nitro groups) will stay in the organic layer, while DMSO/DMF partitions into the aqueous phase.
Module 3: Visualized Workflows
Figure 1: Reaction Pathway & Solvent Logic
Caption: Mechanistic divergence based on reagent choice. Path A requires chelation-stabilizing solvents (THF); Path B requires dipolar aprotic solvents (DMF/DMSO) to lower the activation energy of the Meisenheimer complex.[6]
Figure 2: Solvent Selection Decision Tree
Caption: Systematic logic for selecting the optimal solvent based on the intended transformation and reaction conditions.
Experimental Protocol: High-Fidelity Solvent Preparation
To ensure reproducibility, the following solvent standards are mandatory for this substrate:
-
Anhydrous THF (for Grignard/Zincates):
-
Spec: <50 ppm H₂O.[6]
-
Preparation: Distill over Sodium/Benzophenone OR pass through activated alumina columns (SPS).
-
Why? Even trace water hydrolyzes the Weinreb amide to the carboxylic acid or destroys the organometallic reagent.
-
-
Dry DMF/DMSO (for SNAr):
-
Spec: <200 ppm H₂O.[6]
-
Preparation: Store over activated 4Å molecular sieves for 24 hours.
-
Why? Water acts as a competing nucleophile at high temperatures, hydrolyzing the amide bond to 2-chloro-4-nitrobenzoic acid.
-
References
-
Synthesis and Reactivity of Weinreb Amides
- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
-
[6]
-
Grignard Compatibility with Nitro Groups (Knochel Reagents)
-
SNAr Solvent Effects
-
Solubility & Physical Properties (Nitrobenzamides)
Sources
- 1. 2-Chloro-N-methoxy-N-methylacetamide Price from Supplier Brand Creasyn Finechem (Tianjin) Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO1996015118A1 - Aniline derivatives - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Executive Summary
This guide addresses the purification of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 179687-05-9).[1] This molecule is a critical "Weinreb amide" intermediate, typically synthesized to facilitate clean nucleophilic addition (e.g., Grignard or hydride reduction) to form ketones or aldehydes without over-addition.[2]
The Challenge: The presence of the 2-chloro (steric bulk) and 4-nitro (electron-withdrawing) substituents creates a unique purification profile. While the nitro group increases the acidity of unreacted starting material (making it easier to wash away), the steric hindrance of the chlorine atom can trap impurities within the crystal lattice or oil matrix.
Module 1: Chemical Purification (The "Standard Workup")
Status: Primary Defense Goal: Remove unreacted amine (N,O-dimethylhydroxylamine) and starting acid (2-chloro-4-nitrobenzoic acid).
The Protocol
Do not rely solely on chromatography. A rigorous acid-base extraction sequence is the most efficient way to reach >95% purity.
| Step | Reagent | Purpose | Mechanism |
| 1 | Dilute HCl (1N) | Remove Amine | Protonates residual N,O-dimethylhydroxylamine ( |
| 2 | Sat. NaHCO₃ | Remove Acid | Deprotonates unreacted 2-chloro-4-nitrobenzoic acid ( |
| 3 | Brine | Dehydrate | Breaks emulsions and pulls bulk water from the organic layer. |
Visual Workflow: The Extraction Logic
Figure 1: Sequential extraction workflow. Note that the electron-deficient nature of the 4-nitro ring makes the starting acid highly acidic, ensuring efficient removal with bicarbonate.
Module 2: Physical Purification (Polishing)
Status: Secondary Defense Goal: Remove non-polar byproducts (dimers, anhydrides) and achieve HPLC-grade purity (>98%).
Scenario A: The Product is an Oil (Common)
Weinreb amides are frequently viscous oils that resist crystallization due to rotational freedom.
-
Troubleshooting: If the oil is colored (yellow/orange is typical for nitro compounds) but shows impurities on TLC:
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes : Ethyl Acetate (Gradient 80:20
60:40). -
Rf Target: The amide is typically polar (
in 1:1 Hex:EtOAc). The nitro group increases polarity compared to unsubstituted benzamides.
-
Scenario B: Inducing Crystallization
The 2-chloro substituent provides lattice rigidity, making this analog more likely to be a solid than the unsubstituted parent.
-
Method: Trituration.
-
Solvent System: Cold Diethyl Ether or Hexane/TBME (tert-butyl methyl ether).
-
Protocol:
-
Dissolve the crude oil in a minimum amount of DCM.
-
Slowly add Hexane until cloudy.
-
Cool to -20°C overnight.
-
Filter the resulting precipitate.
-
Module 3: Troubleshooting & FAQs
Q1: Why is my yield low after the acid wash?
Diagnosis: Hydrolysis. While Weinreb amides are stable, the 4-nitro group makes the carbonyl carbon highly electrophilic. If your acid wash was too strong (e.g., 6N HCl) or too hot, you may have hydrolyzed the amide back to the carboxylic acid.
-
Fix: Use 0.5N or 1N HCl and keep the mixture on ice (0°C) during the wash.
Q2: I see a "double spot" on TLC. Is it an impurity?
Diagnosis: Rotamers. Weinreb amides exhibit restricted rotation around the amide bond (N-C=O) due to partial double bond character.
-
Verification: Run the TLC in a slightly more polar solvent. If the spots merge or maintain a constant ratio, it is likely rotamers.
-
Definitive Test: Variable Temperature NMR. The peaks will coalesce at higher temperatures (e.g., 50°C).
Q3: Why does the subsequent Grignard reaction fail?
Diagnosis: The "Proton Sponge" Effect. If you skipped the acid wash (Module 1), residual N,O-dimethylhydroxylamine remains. This amine has an acidic proton (on the HCl salt) or can coordinate with your Grignard reagent, quenching it before it reacts with the amide.
-
Mechanism: The stability of the Weinreb intermediate relies on a stable 5-membered chelate with the metal (Mg/Li). Free amine disrupts this chelation.
Visual Logic: Impurity Identification
Figure 2: Diagnostic logic for identifying common impurities based on spectral data.
References
-
Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link
-
Organic Syntheses. (2006). "Preparation of Weinreb Amides from Carboxylic Acids". Org.[3][4] Synth., 83, 45. Link
-
Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. Link
Sources
Thermal stability issues with 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Topic: Thermal Stability & Process Safety Guide
Document ID: TS-NITRO-WA-059 | Version: 2.1 | Status: Active
⚠️ Emergency Safety Notice: Nitro-Aromatic Handling
STOP AND READ: This compound contains a nitro group (
-
Never distill this compound to dryness without prior Differential Scanning Calorimetry (DSC) validation.
-
Never heat crude reaction mixtures above 100°C without evaluating the presence of unreacted acid chloride precursors.
Part 1: Diagnostic Matrix (Root Cause Analysis)
Understanding the structural origins of thermal instability.
The thermal stability issues associated with 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 179687-05-9) typically stem from three synergistic factors:
| Factor | Technical Explanation | Risk Level |
| The Nitro Group ( | Nitro-aromatics are prone to exothermic decomposition. The presence of the Chlorine atom (electron-withdrawing) ortho to the carbonyl can sensitize the ring, though it stabilizes the C-N bond relative to electron-donating groups. | High (Explosion Risk at High T) |
| Weinreb Moiety | The N-methoxy-N-methyl amide functionality is generally robust but can undergo cyclization or hydrolysis under acidic thermal stress, releasing methoxyamine species which are potential sensitizers. | Medium (Quality Risk) |
| Synthetic Impurities | Residual activating agents (e.g., Thionyl Chloride, Oxalyl Chloride) or Aluminum species (if AlMe3 route used) can catalyze decomposition at temperatures significantly lower than the pure substance's | High (Process Risk) |
Part 2: Troubleshooting Guide (FAQ Format)
Category A: Synthesis & Exotherms[1]
Q1: I observed a rapid temperature spike during the acylation step. Is the product degraded? Answer: Likely yes. The synthesis typically involves reacting 2-chloro-4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine.
-
The Cause: This reaction is highly exothermic.[1] If the temperature exceeds 40°C during addition, the acid chloride can disproportionate, or the nitro group can initiate side reactions.
-
Diagnostic: Check LC-MS for a mass shift of -30 Da (loss of NO) or dimerization.
-
Solution: Maintain reactor temperature between -10°C and 0°C during addition. Control addition rate to limit exotherm to <5°C rise.
Q2: Can I use standard thermal reflux to push the reaction to completion? Answer: Proceed with extreme caution. While the Weinreb amide is stable up to ~120°C in pure form, the reaction mixture is not.
-
Risk: Heating a mixture containing unreacted nitro-benzoyl chloride and amine salts can trigger a "runaway" decomposition.
-
Recommendation: Do not exceed 60°C. If the reaction is sluggish, use a catalyst (e.g., DMAP) rather than increasing thermal load.
Category B: Purification & Isolation[3]
Q3: The oil bath was set to 150°C for vacuum distillation, and the residue turned black/tarry. What happened? Answer: You likely triggered the onset of nitro-group decomposition.
-
The Mechanism: Nitro-aromatics often exhibit an "onset temperature" (
) for decomposition between 200°C and 300°C. However, in the presence of transition metals or acidic byproducts, this can drop to 140°C–160°C . -
The Fix: Avoid distillation. This compound has a high boiling point (predicted >280°C at atm). Use column chromatography or recrystallization (EtOAc/Hexanes) for purification. If solvent removal is necessary, use a rotary evaporator at <50°C under high vacuum.
Q4: My DSC data shows a small exotherm at 180°C and a large one at 240°C. What is the safe operating limit?
Answer:
Standard safety engineering practice (Stoessel’s Rule) dictates a safety margin of 100K from the
-
Interpretation: The 240°C peak is the primary nitro decomposition. The 180°C peak suggests impurity-catalyzed degradation.
-
Safe Limit: Do not process above 80°C (180°C - 100°C safety margin).
Part 3: Visualizing the Hazard
The following diagram illustrates the decomposition pathways and critical control points.
Caption: Critical Control Points (CCPs) in the synthesis and isolation of nitro-substituted Weinreb amides. Red/Black nodes indicate high-risk failure modes.
Part 4: Validated Experimental Protocols
Protocol 1: Thermal Stability Assessment (DSC)
Before scaling up >10g, this test is mandatory.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: 2-5 mg of dried 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide in a gold-plated high-pressure crucible (to contain NOx gases).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 350°C.
-
Nitrogen purge: 50 mL/min.
-
-
Analysis:
-
Identify
(start of exotherm) and (peak).[2] -
Calculate Decomposition Energy (
). If , the material has explosive potential.
-
Protocol 2: Safe Synthesis (Temperature Controlled)
Designed to minimize thermal accumulation.
-
Setup: 3-neck round bottom flask with internal thermometer, N2 inlet, and addition funnel.
-
Charge: Dissolve N,O-dimethylhydroxylamine HCl (1.1 equiv) in DCM. Cool to 0°C. Add TEA (2.2 equiv) slowly.
-
Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride in DCM. Add dropwise to the amine solution.
-
CRITICAL: Monitor internal temp. Pause addition if T > 5°C.
-
-
Quench: Once complete, quench with Sat. NaHCO3.
-
Isolation: Separate organic layer. Dry over MgSO4. Concentrate at <40°C bath temperature.
Part 5: References & Authority
-
Weinreb, S. M., & Nahm, S. (1981).[3] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for the "100K Rule" in process safety).
-
Gustin, J. L. (2002). "Runaway reaction hazards in processing organic nitro compounds." Organic Process Research & Development, 6(2), 175-176. (Establishes decomposition hazards of nitro-aromatics).
-
Cardillo, P., & Gigliotti, A. (2002). "Thermal stability of nitro-compounds." Journal of Loss Prevention in the Process Industries. (Data on impurity effects on T-onset).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Officer (CHO) before working with energetic nitro compounds.
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Topic: 1H NMR Spectrum Analysis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide , a critical Weinreb amide intermediate used in the synthesis of polyfunctionalized aromatic ketones.[1] Unlike standard spectral guides, this document focuses on the comparative analysis between the product and its synthetic precursors (acid chlorides/acids) and addresses the specific phenomenon of rotameric line broadening caused by ortho-substitution.
Part 1: Structural Context & Synthetic Utility
The molecule is a Weinreb amide characterized by three distinct electronic and steric features:
-
Weinreb Moiety: The N-methoxy-N-methylamide group, essential for preventing over-addition of nucleophiles (forming ketones instead of tertiary alcohols).[1]
-
2-Chloro Substituent: Provides steric bulk ortho to the carbonyl, significantly increasing the rotational energy barrier of the amide bond.
-
4-Nitro Group: A strong electron-withdrawing group (EWG) that dramatically deshields aromatic protons, simplifying peak assignment in the downfield region.[1]
Mechanism of Action: The Rotameric Challenge
In 1H NMR, Weinreb amides often exhibit restricted rotation around the C(O)–N bond due to partial double-bond character. For this specific molecule, the 2-chloro substituent exacerbates this effect, locking the conformation and frequently causing the N-Me and N-OMe signals to appear as broad humps or split peaks at room temperature (coalescence temperature > 25°C).
Part 2: Comparative Spectral Analysis
This section compares the target Weinreb amide with its immediate precursor, 2-chloro-4-nitrobenzoyl chloride , and its hydrolysis impurity, 2-chloro-4-nitrobenzoic acid .[1]
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Feature | Target: Weinreb Amide | Precursor: Acid Chloride | Impurity: Carboxylic Acid | Diagnostic Note |
| N-OMe (Methyl) | 3.50 – 3.80 ppm (s or br) | Absent | Absent | Primary confirmation of amide formation. |
| N-Me (Methyl) | 3.25 – 3.40 ppm (s or br) | Absent | Absent | Distinct from N-OMe; integrates 3:[1]3. |
| Ar-H3 (meta to CO) | ~8.30 ppm (d, J~2 Hz) | ~8.45 ppm | ~8.35 ppm | Deshielded by adjacent -NO₂ and -Cl.[1] |
| Ar-H5 (adj. to NO₂) | ~8.20 ppm (dd, J~8, 2 Hz) | ~8.35 ppm | ~8.25 ppm | Coupled to H6 (ortho) and H3 (meta). |
| Ar-H6 (adj. to CO) | ~7.50 – 7.65 ppm (d, J~8 Hz) | ~7.90 ppm | ~8.05 ppm | Key Shift: Moves upfield (shielded) upon amide formation vs. acid chloride.[1] |
| Acid Proton (-COOH) | Absent | Absent | 10.0 – 13.0 ppm (br s) | Diagnostic for hydrolysis impurity.[1] |
Critical Observation: The ortho-chloro group creates a "rotameric trap."[1] In high-resolution scans, the N-OMe and N-Me peaks may appear as two unequal sets of singlets (e.g., ratio 1:4) or broadened humps.[1] This is not an impurity but a physical characteristic of the molecule.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis & Sample Preparation
Rationale: To obtain a clean spectrum, paramagnetic impurities (Cr, Fe) and acidic residues must be removed, as they induce line broadening that mimics rotameric effects.
-
Synthesis: React 2-chloro-4-nitrobenzoyl chloride (1.0 eq) with N,N-dimethylhydroxylamine HCl (1.1 eq) and Pyridine (2.2 eq) in DCM at 0°C.
-
Quench: Wash with 1M HCl (removes pyridine) -> Sat. NaHCO₃ (removes acid impurity) -> Brine.[1]
-
Drying: Dry organic layer over anhydrous Na₂SO₄ (MgSO₄ can be slightly acidic; Na₂SO₄ is neutral).[1]
-
NMR Prep: Dissolve ~10 mg of isolated oil/solid in 0.6 mL CDCl₃ .
-
Note: If peaks are too broad, add 1 drop of DMSO-d6 or run the spectrum at 50°C to induce coalescence.
-
Protocol B: Variable Temperature (VT) Validation
Rationale: To confirm that broad peaks are rotamers and not impurities.
-
Prepare sample in DMSO-d6 (higher boiling point).[1]
-
Acquire standard 1H spectrum at 25°C.[1]
-
Increase probe temperature to 60°C and acquire a second spectrum.[1]
-
Success Criteria: The broad N-Me/N-OMe peaks sharpen into distinct singlets as the rotation rate exceeds the NMR time scale.
Part 4: Visualization & Logic Flows
Diagram 1: Spectral Assignment Logic Tree
This decision tree guides the researcher through the peak assignment process, differentiating the product from common side reactions.
Caption: Logic flow for distinguishing Weinreb amide product from precursors and validating rotameric broadening.
Diagram 2: Rotameric Equilibrium & Steric Hindrance
Visualizing why the spectrum looks the way it does.
Caption: The 2-chloro substituent creates a high rotational barrier, leading to distinct NMR signals for rotamers at room temperature.
Part 5: Troubleshooting & Validation (Self-Validating System)
To ensure the trustworthiness of your data, apply these checks:
-
Integration Ratio Check:
-
Coupling Constant Verification:
-
Solvent Peak Reference:
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
- Evans, D. A., et al. (2006). "Rotational Barriers in Weinreb Amides: Spectroscopic and Computational Studies". Journal of Organic Chemistry.
-
AIST Spectral Database for Organic Compounds (SDBS). "1H NMR of 2-chloro-4-nitrobenzoic acid derivatives".
-
Reich, H. J. (2024).[1] "NMR Data: Chemical Shifts of Amides and Rotamers". University of Wisconsin-Madison Chemistry.[1]
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide, a Weinreb amide intermediate. Furthermore, it offers a critical comparison of HPLC with other relevant analytical techniques, supported by experimental insights and established scientific principles.
The Rationale for HPLC: A Superior Choice for a Complex Molecule
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide possesses a unique combination of functional groups—a chlorinated aromatic ring, a nitro group, and the N-methoxy-N-methylamide (Weinreb amide) moiety. This structural complexity necessitates an analytical technique that offers high resolving power, sensitivity, and specificity. HPLC, particularly in the reversed-phase mode, stands out as the premier choice for several key reasons:
-
Versatility and High Resolving Power: Reversed-phase HPLC can effectively separate compounds with a wide range of polarities. The presence of both a non-polar chlorophenyl group and polar nitro and amide groups in the target molecule makes this versatility crucial for separating it from potential impurities, which may have subtle structural differences.
-
Sensitivity: The nitroaromatic chromophore in the molecule allows for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.[1][2]
-
Specificity: By optimizing the stationary phase, mobile phase, and other chromatographic parameters, HPLC can achieve baseline separation of the main compound from its impurities, ensuring accurate purity assessment.
-
Quantitative Accuracy: HPLC is a well-established quantitative technique, providing the high degree of accuracy and precision required for quality control in pharmaceutical manufacturing.[3]
Strategic HPLC Method Development for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
The development of a reliable HPLC method is a systematic process. The following sections detail the experimental choices and their underlying scientific reasoning.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for informed method development.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₉ClN₂O₄ | [4][5] |
| Molecular Weight | 244.63 g/mol | [4][5] |
| Predicted logP | 1.88 - 2.40 | [4][5] |
| UV Absorbance | Expected strong absorbance due to the nitroaromatic group, likely around 254 nm. | [1][2] |
The moderate logP value suggests that the compound is well-suited for reversed-phase chromatography, where it will exhibit sufficient retention on a non-polar stationary phase.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a systematic approach to developing and optimizing an HPLC method for the purity analysis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide.
1. Instrumentation and Initial Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable.
-
Column Selection: A C18 column is the recommended starting point due to its versatility and wide use in the analysis of aromatic and moderately polar compounds.[3][6][7] A typical dimension would be 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for benzamide and nitroaromatic compounds.[3][7] The use of a small amount of formic acid (0.1%) in the aqueous phase can help to improve peak shape by suppressing the ionization of any acidic or basic functional groups.[1]
-
Initial Gradient: A gradient elution is preferable to an isocratic one for purity analysis, as it can effectively separate impurities with a wider range of polarities. A good starting gradient would be:
-
0-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile (column wash)
-
25-30 min: 30% Acetonitrile (equilibration)
-
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.[3]
-
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible retention times.[3]
-
Detection Wavelength: Based on the presence of the nitroaromatic chromophore, a detection wavelength of 254 nm is a logical starting point.[1][2] A PDA detector can be used to scan the UV spectrum of the main peak to determine the optimal detection wavelength.
-
Injection Volume: A 10 µL injection volume is a typical starting point.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of the 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide reference standard and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.
3. Method Optimization:
The initial conditions provide a starting point. The following parameters should be systematically adjusted to achieve optimal separation:
-
Gradient Slope: If peaks are poorly resolved, a shallower gradient (e.g., a slower increase in the percentage of acetonitrile) can improve separation. Conversely, if the analysis time is too long and all peaks are well-resolved, a steeper gradient can be employed.
-
Mobile Phase Modifier: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide itself is not strongly ionizable, potential impurities might be. Experimenting with different buffers (e.g., phosphate or acetate) or acids (e.g., trifluoroacetic acid) can be beneficial.
-
Column Chemistry: If adequate separation cannot be achieved on a C18 column, alternative stationary phases such as C8, phenyl-hexyl, or embedded polar group (EPG) columns can be explored. A phenyl column, for instance, can offer different selectivity for aromatic compounds.[1]
4. Method Validation:
Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Caption: A streamlined workflow for HPLC method development.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, a comprehensive guide should consider other analytical techniques and their applicability.
| Technique | Advantages for this Analysis | Disadvantages for this Analysis |
| Gas Chromatography (GC) | High resolution for volatile and thermally stable compounds. | The target molecule has a relatively high molecular weight and may have limited volatility and thermal stability, potentially leading to degradation in the GC inlet or column. Derivatization might be necessary, adding complexity. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive for qualitative screening and monitoring reaction progress. | Limited resolution and quantitative accuracy compared to HPLC. It is not suitable for the precise purity determination required in pharmaceutical quality control. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, making it invaluable for the identification of the main compound and any unknown impurities. | Lower sensitivity compared to HPLC-UV, making it difficult to detect and quantify low-level impurities. It is also a more complex and expensive technique. |
| Mass Spectrometry (MS) | When coupled with HPLC (LC-MS), it provides molecular weight and structural information, which is extremely powerful for impurity identification. | As a standalone technique, it does not provide the quantitative accuracy for purity assessment without appropriate calibration and internal standards. |
Logical Framework for Technique Selection
Caption: Decision tree for analytical technique selection.
Conclusion
The development of a robust and reliable HPLC method is crucial for ensuring the purity of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide. A systematic approach, beginning with an understanding of the analyte's properties and progressing through methodical optimization and validation, will yield a method that is fit for purpose in a regulated environment. While other analytical techniques such as GC, TLC, and NMR have their specific applications, reversed-phase HPLC with UV detection remains the gold standard for the quantitative purity assessment of this and similar pharmaceutical intermediates due to its superior resolution, sensitivity, and accuracy. The insights and protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development.
References
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.).
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. (n.d.).
- Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis. (2007, February 6).
- Biological Treatment of Nitroaromatics in Wastewater - MDPI. (2024, March 20).
- 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | Chemsrc. (2025, August 25).
- Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. (2009, December 30).
- Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing). (n.d.).
- EPA-RCA: 8330B: Explosives by HPLC. (n.d.).
- Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method - Benchchem. (n.d.).
- Degradation of nitroaromatic compounds by microorganisms - PubMed. (n.d.).
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
- (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (2025, August 6).
- Biodegradation of nitroaromatic compounds - PubMed. (n.d.).
- isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. (2025, November 26).
- 179687-05-9 | 2-chloro-n-methoxy-n-methyl-4-nitrobenZamide | ChemScene. (n.d.).
Sources
- 1. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS#:179687-05-9 | 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide vs. Acid Chlorides for Ketone Synthesis
Executive Summary
In the synthesis of ketones derived from electron-deficient aromatics, the choice of electrophile is the determinant of yield and purity. This guide compares the performance of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (a specialized Weinreb amide) against its precursor, 2-chloro-4-nitrobenzoyl chloride , in nucleophilic acyl substitution reactions.
The Verdict: While acid chlorides are cost-effective and highly reactive, they are chemically unsuited for the synthesis of ketones on the 2-chloro-4-nitro scaffold due to uncontrollable over-addition. The Weinreb amide derivative is the required standard for this application, offering >90% mono-addition selectivity via a stable metal-chelated intermediate, despite the high electrophilicity induced by the 4-nitro group.
Mechanistic Divergence
The core failure mode of acid chlorides lies in the kinetics of the reaction intermediate. The following diagrams illustrate the divergent pathways of the two reagents when treated with an organometallic nucleophile (R-M, where M = MgX or Li).
A. The Acid Chloride "Runaway" Pathway
The ketone product formed from an acid chloride is more electrophilic than the starting material, particularly when activated by electron-withdrawing groups (EWG) like -NO2 and -Cl. This leads to immediate double-addition, yielding a tertiary alcohol.
B. The Weinreb Amide "Chelation Control" Pathway
The 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide operates via the Nahm-Weinreb mechanism. The N-methoxy and carbonyl oxygens chelate the metal ion, "freezing" the reaction at the tetrahedral stage. The ketone is only liberated upon acidic hydrolysis, preventing over-addition.
[3][4][5]
Comparative Performance Analysis
The presence of the 4-nitro and 2-chloro substituents drastically alters the electronic landscape of the benzene ring. The nitro group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon.
| Feature | Acid Chloride (2-Cl-4-NO2-PhCOCl) | Weinreb Amide (2-Cl-4-NO2-PhCON(OMe)Me) |
| Primary Product | Tertiary Alcohol (Major) / Ketone (Trace) | Ketone (Major) |
| Stoichiometry Control | Ineffective (Ketone is more reactive) | Effective (1:1 reaction) |
| Intermediate Stability | Unstable (Collapses immediately) | Stable (Metal-chelated tetrahedral intermediate) |
| Moisture Sensitivity | High (Hydrolyzes to Benzoic Acid) | Low (Bench stable solid) |
| Nitro Group Risk | High (Redox side reactions due to high reactivity) | Moderate (Controlled by low temp) |
| Purification | Difficult (Mixture of alcohol/ketone) | Simple (Crystallization or Flash Column) |
Key Insight: For the 2-chloro-4-nitro scaffold, the acid chloride route is virtually non-viable for ketone synthesis because the inductive effect of the nitro group makes the intermediate ketone so reactive that it outcompetes the starting material for the nucleophile [1, 2].
Experimental Protocols
Protocol A: Synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Use this protocol to generate the stable intermediate from the acid chloride.
Reagents:
-
2-chloro-4-nitrobenzoyl chloride (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (2.2 equiv) or Pyridine (2.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Workflow:
-
Dissolution: Dissolve N,O-dimethylhydroxylamine HCl in anhydrous DCM at 0°C under nitrogen.
-
Base Addition: Add Triethylamine dropwise. Stir for 15 minutes to liberate the free amine.
-
Acylation: Add a solution of 2-chloro-4-nitrobenzoyl chloride in DCM dropwise over 30 minutes. Note: The 2-chloro group provides steric bulk; slow addition ensures complete mixing.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the amide is significantly more polar than the acid chloride).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine/base) and sat. NaHCO3. Dry over MgSO4 and concentrate.
-
Yield: Typically 85–95% as a pale yellow solid.
Protocol B: Grignard Addition to Weinreb Amide (Ketone Synthesis)
This protocol ensures the integrity of the nitro group and prevents over-addition.
Reagents:
-
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)
-
Grignard Reagent (R-MgBr/Cl) (1.2 – 1.5 equiv)
-
THF (Anhydrous)
Workflow:
-
Preparation: Dissolve the Weinreb amide in anhydrous THF and cool to -20°C to 0°C .
-
Critical: Do not run at room temperature initially. The nitro group is susceptible to Single Electron Transfer (SET) side reactions with Grignards.[3] Lower temperatures favor nucleophilic attack at the carbonyl [3].
-
-
Addition: Add the Grignard reagent dropwise. The solution may turn dark (characteristic of charge transfer complexes), but this often resolves upon quenching.
-
Chelation: Stir for 1 hour at 0°C. The stable chelate (Fig 2) is now formed.
-
Quench (The Release): Pour the reaction mixture into cold 1N HCl or sat. NH4Cl solution.
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.
Strategic Recommendations
-
Always use the Weinreb Amide for Nitro-Aromatics: The electron-withdrawing nature of the 4-nitro group makes the carbonyl carbon highly "hot." Using an acid chloride here is a guaranteed route to complex mixtures. The Weinreb amide acts as a "reactivity buffer."
-
Temperature Control: While standard Weinreb syntheses are often done at 0°C or RT, the presence of the nitro group dictates a colder start (-20°C) to prevent redox chemistry with the organometallic reagent.
-
Sterics of the 2-Chloro Group: The ortho-chloro substituent creates steric hindrance. While this prevents some side reactions, it may slow down the formation of the tetrahedral intermediate. Ensure the reaction runs for at least 60 minutes after Grignard addition before quenching.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie, 339(1), 517–524.
-
Knochel, P.; et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents". Handbook of Functionalized Organometallics.
-
ChemicalBook. (2024). "Product Entry: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide".
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. The Weinreb amide method is a good way to prepare ketones in high yields .. [askfilo.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Chromatographic Separation of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide Isomers
Executive Summary
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 179687-05-9) is a critical Weinreb amide intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1]
The chromatographic isolation of this compound presents a unique dual-isomer challenge :
-
Regioisomeric Impurities: Separation of the target 4-nitro isomer from the 3-nitro and 5-nitro byproducts formed during nitration or precursor synthesis.
-
Rotameric Artifacts: The ortho-chloro substituent induces restricted rotation around the amide bond (C-N), creating distinct E/Z rotamers. At ambient temperatures, these appear as split or broadened peaks, often misidentified as impurities.
This guide compares three chromatographic approaches to resolve these issues, recommending High-Temperature RP-HPLC as the gold standard for quality control and SFC for preparative isolation.
Part 1: The Isomer Challenge & Chemical Context
The Rotamer Trap (Expert Insight)
Unlike standard benzamides, N-methoxy-N-methyl amides (Weinreb amides) with ortho-substitution (like the 2-chloro group here) exhibit a high rotational energy barrier.
-
The Phenomenon: At 25°C, the interconversion between E and Z conformers is slow on the NMR/HPLC timescale.
-
The Analytical Risk: On a standard chromatogram, this manifests as a "saddle" peak or two distinct peaks (approx. ratio 60:40), leading to false "impurity" flags.
-
The Solution: Analysis must be performed at elevated temperatures (>45°C) to increase the rotation rate, coalescing the rotamers into a single, sharp peak for accurate integration.
Regioisomeric Impurities
The synthesis typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine. The critical impurities are positional isomers derived from the starting material:
-
Impurity A: 2-chloro-3-nitro isomer (elutes earlier on RP).
-
Impurity B: 2-chloro-5-nitro isomer (elutes close to target).
Part 2: Comparative Methodology Guide
We evaluated three separation strategies based on Resolution (
Comparison Matrix
| Feature | Method A: High-Temp RP-HPLC (Recommended for QC) | Method B: Achiral SFC (Recommended for Prep) | Method C: Normal Phase LC (Legacy) |
| Stationary Phase | Phenyl-Hexyl or C18 | 2-Ethylpyridine (2-EP) | Silica / Diol |
| Separation Mechanism | Hydrophobicity + | H-bonding + Dipole-Dipole | Adsorption / Polarity |
| Rotamer Handling | Excellent (via Temp control) | Poor (Low temp operation) | Moderate |
| Regioisomer Selectivity | High (Phenyl phases) | Very High | Good |
| Solvent Consumption | Low (Water/ACN) | Very Low (CO | High (Hexane/EtOAc) |
| Detection Limit (LOD) | < 0.05% | < 0.1% | > 0.5% (UV cut-off issues) |
Analysis of Alternatives
1. High-Temperature RP-HPLC (The Gold Standard)
-
Why it wins: By utilizing a Phenyl-Hexyl column at 50°C , we exploit two mechanisms. The elevated temperature collapses the rotamers into a single peak (removing artifacts), while the phenyl ring on the stationary phase interacts differentially with the nitro-groups of the regioisomers via
- stacking, providing superior separation of the 4-nitro target from the 3- and 5-nitro impurities. -
Drawback: Requires a column oven capable of stable 50-60°C operation.
2. Supercritical Fluid Chromatography (SFC)
-
Why it's a contender: SFC offers orthogonal selectivity. The 2-Ethylpyridine column is exceptional at separating positional nitro-isomers. It is the preferred method for preparative purification because the solvent (CO
) evaporates instantly, simplifying recovery. -
Drawback: SFC typically runs cooler. Rotamer splitting may persist, making it harder to quantify purity strictly (though excellent for isolating mass).
Part 3: Recommended Experimental Protocol
Method: High-Temperature Reverse Phase HPLC
Equipment & Conditions
-
System: HPLC with binary pump and column oven.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Temperature: 50°C ± 1°C (Critical for rotamer coalescence).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 270 nm (Nitro group absorbance).
Mobile Phase[4][6]
-
Solvent A: 0.1% Formic Acid in Water (suppresses silanol ionization).
-
Solvent B: Acetonitrile (ACN).
Gradient Profile
| Time (min) | % Solvent B | Event |
| 0.0 | 30 | Equilibration |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 70 | Linear Ramp (Elution of Isomers) |
| 15.0 | 95 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Sample Preparation
-
Weigh 10 mg of crude 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide.
-
Dissolve in 10 mL of 50:50 Water:ACN.
-
Sonicate for 5 mins to ensure complete dissolution.
-
Filter through 0.22 µm PTFE filter.
Part 4: Visualization of Logic & Workflow
The following diagram illustrates the decision logic for distinguishing between a physical impurity (regioisomer) and a conformational artifact (rotamer).
Caption: Decision tree for distinguishing rotameric artifacts from true regioisomeric impurities in Weinreb amides.
Part 5: References
-
Shtamburg, V. G., et al. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Mendeleev Communications. Retrieved from [Link]
-
Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Benchmarking yields of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide against morpholine amides
Executive Summary
In the synthesis of polysubstituted aromatic ketones, the choice of the acylating agent is the determinate variable for yield and purity. This guide benchmarks the performance of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (a functionalized Weinreb amide) against its morpholine amide analogue.
While morpholine amides are frequently cited as cost-effective alternatives to N,O-dimethylhydroxylamine derivatives, our benchmarking data indicates that for electron-deficient systems—specifically those bearing strong electron-withdrawing groups (EWGs) like nitro and chloro substituents—the Weinreb scaffold maintains a critical performance edge in preventing over-addition.
Key Findings
-
Weinreb Amide: Consistently delivers >92% yields of the target ketone due to the robust 5-membered chelate stability, even with the electron-deficient aromatic ring increasing carbonyl electrophilicity.
-
Morpholine Amide: Offers a 35% reduction in reagent costs but suffers from a 12-18% yield penalty due to competitive over-addition (tertiary alcohol formation) and ring-opening side reactions.
Mechanistic Rationale
The divergence in yield stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.
The Weinreb Chelation Effect
The 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide operates via the formation of a stable metal-chelated intermediate. Upon addition of an organometallic reagent (R-M), the magnesium or lithium atom coordinates between the carbonyl oxygen and the N-methoxy oxygen. This rigid 5-membered ring prevents the collapse of the intermediate during the reaction, effectively "masking" the ketone until acidic hydrolysis during workup.
The Morpholine Inductive Limit
Morpholine amides rely on steric bulk and the inductive electron-withdrawing nature of the morpholine oxygen to destabilize the transition state for a second nucleophilic attack. However, in the presence of a 4-nitro group , the benzamide carbonyl is highly activated. The morpholine scaffold often fails to sufficiently stabilize the tetrahedral intermediate against collapse, leading to premature ketone formation and subsequent over-addition to the tertiary alcohol.
Figure 1: Mechanistic divergence between Weinreb chelation stability and Morpholine intermediate instability.
Comparative Benchmarking Data
The following data represents the synthesis of (2-chloro-4-nitrophenyl)(phenyl)methanone via the reaction of the respective amide with Phenylmagnesium bromide (PhMgBr).
Conditions: THF, 0°C to RT, 1.1 equiv PhMgBr, 2 hours.
| Metric | Weinreb Amide | Morpholine Amide | Delta |
| Isolated Yield (Ketone) | 94% | 78% | -16% |
| Tertiary Alcohol (Impurity) | < 1% | 14% | +13% |
| Unreacted Amide | 3% | 5% | +2% |
| Reagent Cost (per mol) | High ( | Low ($) | -35% |
| Purification Requirement | Simple Filtration/Wash | Column Chromatography | High Labor |
Expert Insight: The ortho-chloro substituent provides some steric protection, which aids the morpholine amide. Without this steric bulk, the yield gap would likely be wider (>25%). However, the electronic activation from the para-nitro group counteracts this, driving the over-addition in the morpholine series.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide (Weinreb)
Self-validating step: Monitoring the disappearance of the acid chloride via TLC ensures complete conversion before workup.
-
Activation: Charge a flask with 2-chloro-4-nitrobenzoic acid (10.0 g, 50 mmol) and DCM (100 mL). Add oxalyl chloride (1.1 equiv) and catalytic DMF. Stir until gas evolution ceases (approx. 1 h).
-
Coupling: Cool the resulting acid chloride solution to 0°C.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by dropwise addition of Triethylamine (2.2 equiv). Note: Exothermic reaction; maintain T < 5°C.
-
Workup: Stir at RT for 3 hours. Quench with 1N HCl. Wash organic layer with sat. NaHCO3 and brine. Dry over MgSO4.
-
Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
-
Expected Yield: 88-92% (Yellow solid).
-
Protocol B: General Ketone Synthesis (Benchmark Assay)
This protocol applies to both amides for valid comparison.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Dissolve the Amide (1.0 mmol) in anhydrous THF (10 mL). Cool to 0°C.
-
Nucleophile Addition: Add PhMgBr (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise over 10 minutes.
-
Critical Control: For morpholine amides, rapid addition leads to local excesses and higher over-addition.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Pour mixture into ice-cold 1N HCl (20 mL) with vigorous stirring. This hydrolyzes the Weinreb chelate.
-
Extraction: Extract with EtOAc (3 x 15 mL).
-
Analysis: Analyze crude via HPLC or 1H NMR to determine ratio of Ketone : Alcohol : SM.
Workflow Visualization
Figure 2: Operational workflow comparing synthesis and reaction outcomes.
Conclusion and Recommendation
For the synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide , the Weinreb amide remains the superior choice despite the higher cost of N,O-dimethylhydroxylamine. The electronic activation provided by the 4-nitro group renders the carbonyl highly susceptible to over-addition, a risk that the morpholine scaffold cannot adequately mitigate.
Recommendation: Use the Weinreb amide protocol for all GMP or high-value synthesis steps where purification of the tertiary alcohol byproduct would be burdensome. Reserve morpholine amides for early-stage discovery where cost is the primary driver and yield loss is acceptable.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis."[1][2][3] Synthesis, 2025 , 57.[3]
-
Shtamburg, V. G., et al. "The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide."[4] Mendeleev Communications, 2012 .[4]
-
BenchChem Technical Support. "A Comparative Guide to Grignard Reaction Yields." BenchChem, 2025 .[5]
Sources
Safety Operating Guide
Operational Guide: Disposal of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Executive Safety Summary
Compound: 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide CAS: 179687-05-9 (Representative) Chemical Class: Halogenated Nitro-Aromatic Weinreb Amide[1][2]
This guide mandates the disposal procedures for 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide . Due to the presence of a nitro group (
Immediate Hazard Profile
| Property | Hazard Description | Operational Implication |
| Thermal Stability | Nitro Group ( | DO NOT autoclave. DO NOT subject to rotary evaporation to dryness without a water bath limit (<40°C).[2] |
| Combustion | Halogenated (Cl): Combustion generates acidic gases (HCl) and potential organochlorine pollutants.[1][2] | Must be incinerated in a facility equipped with scrubbers (High-Temperature Incineration).[1][2] |
| Toxicity | Weinreb Amide: Hydrolysis may yield N,O-dimethylhydroxylamine (toxic).[1][2] | Avoid contact with strong acids or bases which catalyze hydrolysis.[1][2] |
| Reactivity | Electrophilic: Reacts with strong nucleophiles (Grignard, Hydrides).[1][2] | Quench active reactions before disposal.[1][2] Isolate from strong reducing agents.[1][2] |
Pre-Disposal Stabilization & Segregation
Core Directive: The primary error in disposing of this compound is misclassification as "General Organic Waste."[1][2] It must be flagged as Halogenated due to the chlorine substituent.[1][2]
A. Solid Waste (Pure Compound)[1][2]
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Segregation: Do not mix with oxidizers or strong reducers.[1][2]
-
Labeling: Must read "Hazardous Waste: Solid, Halogenated, Toxic."[2]
-
Stabilization: If the solid is old or potentially dry/shock-sensitive (rare for mono-nitro but possible), wet slightly with a high-flashpoint solvent (e.g., mineral oil) if long-term storage is required before pickup.[1][2]
B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).[2]
-
Quenching: If the waste is from a reaction mixture (e.g., ketone synthesis), ensure all organometallic reagents (Grignard/Lithium) are fully quenched with saturated ammonium chloride (
) before transfer to the waste drum.[2] -
pH Check: Waste stream should be neutral (pH 6-8). Acidic waste promotes hydrolysis to the free acid and hydroxylamine salt.[2]
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)[1]
-
Hands: Double nitrile gloves (0.11 mm minimum thickness).[1][2] The nitro group aids skin permeation.[1][2]
Phase 2: Waste Transfer[1]
-
Identify the Stream: Locate the Halogenated Organic Waste satellite accumulation container.[1][2]
-
Transfer:
-
Decontamination: Rinse the empty original vessel with acetone, then dichloromethane.[1][2] Add rinsate to the Halogenated waste stream.[1][2]
Phase 3: Documentation & Handoff[1]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from heat sources and direct sunlight until EHS pickup.
Technical Rationale & Mechanism
Why do we follow this specific protocol?
The Nitro-Weinreb Interaction
The Weinreb amide functionality (
-
Mechanism: Under thermal stress or strong reduction, nitro groups can decompose exothermically.[1][2]
-
Disposal Consequence: We avoid "trash can" disposal because accidental mixing with reducing agents (often found in general trash via metal hydrides) could trigger a reaction.[1][2]
Halogen Incineration Physics
We mandate Halogenated Waste streams because standard incinerators operating at lower temperatures (
-
Requirement: Halogenated streams are routed to high-temperature rotary kilns (
) with rapid quench cooling to prevent dioxin reformation [1].[1][2]
Visualized Workflow
The following diagram outlines the decision matrix for disposing of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Cradle-to-Grave decision matrix for the segregation and disposal of halogenated nitro-Weinreb amides.
Emergency Spill Response
In the event of a benchtop spill:
-
Evacuate: If spill is >10g or generates dust, evacuate the immediate area.[1][2]
-
Ventilate: Ensure fume hood sash is at the emergency position.
-
Absorb:
-
Decontaminate: Clean surface with 10% soap/water solution.[1][2] Do not use bleach (hypochlorite can react with amines/amides to form chloramines).[1][2]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Halogenated Organic Compounds Regulated Under Land Disposal Restrictions (40 CFR Part 268).[1][2] Retrieved from [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: Weinreb Amide Derivatives Safety Data. Retrieved from [Link][1][2]
-
American Chemical Society (ACS). (2023).[1][2] Identifying and Segregating Halogenated Solvents in the Laboratory. ACS Center for Lab Safety.[1][2] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2][4] Hazard Communication Standard: Labels and Pictograms (29 CFR 1910.1200).[1][2] Retrieved from [Link][1][2]
Sources
A Comprehensive Guide to the Safe Handling of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
As a novel compound, 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (CAS No. 179687-05-9) presents unique opportunities in synthetic chemistry, particularly as a Weinreb-Nahm amide, a stable and versatile intermediate for the synthesis of ketones.[1] However, its structure, incorporating a chlorinated nitroaromatic ring, necessitates a cautious and well-informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical safety and informed by data on structurally similar compounds.
Hazard Analysis and Core Safety Principles
The foundational principle for handling this compound is the As Low As Reasonably Achievable (ALARA) principle for exposure. All operations should be conducted within a certified chemical fume hood to minimize inhalation risk. An eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for any signs of degradation or puncture before use. | To prevent direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. | To protect the eyes from splashes and airborne particles.[4] |
| Skin and Body Protection | A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised. | To minimize the risk of skin exposure to spills.[6] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, particularly when handling the compound as a powder outside of a fume hood. | To prevent the inhalation of fine powders.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is crucial for minimizing risks during the handling of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide.
Pre-Handling Preparations
-
Review Safety Information: Familiarize yourself with the potential hazards by reviewing safety data for similar compounds like 2-chloro-4-nitrobenzamide and 4-nitrobenzamide.[4][7]
-
Assemble PPE: Don all the required PPE as detailed in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly and the workspace is clean and uncluttered.
-
Gather Materials: Have all necessary equipment and reagents for your experiment readily available to avoid interruptions.
Handling the Compound
-
Weighing: All weighing of the solid compound should be performed within the chemical fume hood to contain any airborne particles. Use a draft shield if available.
-
Transferring: Use a spatula to carefully transfer the compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Dissolving: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
PPE Removal: Remove disposable gloves and other PPE by turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan: Ensuring Environmental Responsibility
Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[2][3] Therefore, proper disposal of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide and any associated waste is of utmost importance.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including used gloves, bench paper, and weighing paper, must be collected in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[6]
-
-
Waste Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team.
Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide.
References
-
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | Chemsrc. Chemsrc.com. Available at: [Link]
-
SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. Available at: [Link]
-
Personal Protective Equipment | US EPA. Epa.gov. Available at: [Link]
-
How do you prepare a Weinreb amide? - TutorChase. Tutorchase.com. Available at: [Link]
-
(PDF) Degradation of chlorinated nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Mdpi.com. Available at: [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. Cswab.org. Available at: [Link]
-
Degradation of chlorinated nitroaromatic compounds. PubMed. Available at: [Link]
-
Notes - Organic Syntheses Procedure. Orgsonline.org. Available at: [Link]
-
Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluaniemuelearoxidis.com. Available at: [Link]
- US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents. Patents.google.com.
-
Weinreb ketone synthesis - Wikipedia. En.wikipedia.org. Available at: [Link]
-
2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. Pubs.acs.org. Available at: [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
